(6-Bromohexyloxy)-tert-butyldimethylsilane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromohexoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKXRKYUUXKNSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401339 | |
| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129368-70-3 | |
| Record name | (6-Bromohexyloxy)-tert-butyldimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule. With its unique structure combining a reactive bromohexyl group and a sterically hindered tert-butyldimethylsilyl ether, this compound has emerged as a critical building block in modern organic synthesis, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Properties
This compound is an organosilicon compound valued for its dual functionality. The terminal bromine atom serves as a reactive site for nucleophilic substitution, while the tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the primary alcohol, which can be cleaved under specific conditions. This allows for sequential and controlled chemical transformations, making it a valuable reagent in multi-step syntheses.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₂₇BrOSi |
| Molecular Weight | 295.33 g/mol [2][3][4] |
| CAS Number | 129368-70-3[2][3][4] |
| Appearance | Clear, colorless liquid[3] |
| Boiling Point | 276 °C (lit.)[2][5] |
| Density | 1.053 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.457 (lit.)[2] |
| Flash Point | 110 °C (230 °F) - closed cup[2] |
| Solubility | Soluble in various organic solvents. |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr[3] |
| InChI Key | PBKXRKYUUXKNSL-UHFFFAOYSA-N[2][3] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through the silylation of 6-bromohexan-1-ol. This reaction selectively protects the hydroxyl group, leaving the alkyl bromide available for subsequent reactions.
Experimental Protocol: Synthesis from 6-Bromohexan-1-ol
This protocol details the synthesis of this compound via the reaction of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
6-Bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Reactivity Profile
The reactivity of this compound is characterized by the distinct functionalities at each end of the molecule. The primary alkyl bromide is susceptible to nucleophilic substitution reactions (SN2), making it an excellent electrophile for forming carbon-heteroatom bonds.[1] The TBDMS ether is stable under a wide range of reaction conditions but can be readily cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.
Application in Drug Development: A Key Linker for PROTACs
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[][7] The this compound serves as a precursor to the linker component of the PROTAC, which connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[4]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker derived from this compound, induces the degradation of a target protein of interest (POI).
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow: Synthesis and Evaluation of a PROTAC
The following diagram outlines a general workflow for the synthesis of a PROTAC using this compound as a linker precursor and the subsequent biological evaluation of its activity.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane
CAS Number: 129368-70-3
This technical guide provides a comprehensive overview of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a robust synthesis protocol, in-depth spectroscopic analysis, and its critical application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Data
This compound is a key building block in organic synthesis, particularly valued for its dual functionality. It possesses a terminal bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a stable protecting group for the primary alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇BrOSi | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 276 °C (lit.) | |
| Density | 1.053 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.457 (lit.) | |
| SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr | |
| InChI | 1S/C12H27BrOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11H2,1-5H3 |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the silylation of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[3]
Experimental Protocol
Materials:
-
6-bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromohexan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
dot
Caption: Synthetic scheme for the silylation of 6-bromohexan-1-ol.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.62 | t | 2H | -O-CH₂- |
| 3.41 | t | 2H | -CH₂-Br |
| 1.88 | p | 2H | -CH₂-CH₂-Br |
| 1.55 | p | 2H | -O-CH₂-CH₂- |
| 1.45-1.35 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |
| 0.89 | s | 9H | -C(CH₃)₃ |
| 0.05 | s | 6H | -Si(CH₃)₂ |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) [4]
| Chemical Shift (ppm) | Assignment |
| 62.8 | -O-CH₂- |
| 33.9 | -CH₂-Br |
| 32.8 | -CH₂-CH₂-Br |
| 32.5 | -O-CH₂-CH₂- |
| 28.0 | -CH₂-CH₂-CH₂-Br |
| 25.9 | -C(CH₃)₃ |
| 25.4 | -O-CH₂-CH₂-CH₂- |
| 18.3 | -C(CH₃)₃ |
| -5.3 | -Si(CH₃)₂ |
Mass Spectrometry
The mass spectrum of this compound under electron ionization (EI) is expected to show characteristic fragmentation patterns for tert-butyldimethylsilyl ethers.[5][6][7] The molecular ion peak (M⁺) at m/z 294/296 (due to the presence of ⁷⁹Br and ⁸¹Br isotopes) may be weak or absent. A prominent peak is expected at m/z 237/239, corresponding to the loss of a tert-butyl group ([M-57]⁺).[7] Other significant fragments would include ions resulting from the cleavage of the hexyl chain.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2855 | Strong | C-H stretch (alkane) |
| 1255 | Strong | Si-CH₃ bend |
| 1100 | Strong | C-O-Si stretch |
| 835, 775 | Strong | Si-C stretch |
| 650-550 | Medium | C-Br stretch |
Application in PROTAC Technology
This compound is a widely used bifunctional linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound serves as a flexible alkyl linker of a defined length, connecting the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The bromo-functionalized end allows for facile covalent attachment to one of the ligands, typically through nucleophilic substitution.
dot
Caption: The PROTAC molecule facilitates the formation of a ternary complex.
Experimental Workflow: Evaluation of PROTAC Efficacy
A crucial step in PROTAC development is the evaluation of its ability to induce the degradation of the target protein. Western blotting is a standard technique used for this purpose.
dot
Caption: Experimental workflow for quantifying PROTAC-mediated protein degradation.
Protocol: Western Blot Analysis
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate parameters such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Conclusion
This compound is a valuable and versatile chemical tool, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and bifunctional nature make it an ideal linker for the construction of PROTACs. This guide provides researchers with the essential technical information required for the synthesis, characterization, and application of this important compound in drug discovery and development.
References
- 1. This compound 99 129368-70-3 [sigmaaldrich.com]
- 2. This compound, 99% 5 mL | Request for Quote [thermofisher.com]
- 3. Buy this compound | 129368-70-3 [smolecule.com]
- 4. Visualizer loader [nmrdb.org]
- 5. Mass spectra of tert-butyldimethylsilyl ether derivatives of the major metabolite of prostaglandin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
(6-Bromohexyloxy)-tert-butyldimethylsilane molecular weight and formula
An In-depth Technical Guide to (6-Bromohexyloxy)-tert-butyldimethylsilane
This guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a bifunctional organosilicon compound. It incorporates a terminal bromine atom, which is a good leaving group for nucleophilic substitution and coupling reactions, and a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols. This structure makes it a versatile reagent in multi-step organic synthesis.
The key quantitative data for this compound are summarized in the table below.
| Identifier | Value |
| Molecular Formula | C12H27BrOSi[1][2] |
| Molecular Weight | 295.33 g/mol [1][2] |
| CAS Number | 129368-70-3[1][2][3] |
| IUPAC Name | --INVALID-LINK--dimethylsilane[2][3] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCCCCCBr[1][2] |
| Density | 1.053 g/mL at 25 °C[4] |
| Boiling Point | 276 °C[4] |
| Refractive Index | n20/D 1.457 |
Experimental Protocols
The synthesis of this compound and its subsequent use in chemical reactions are critical for its application in research and development. Below are generalized experimental protocols for its synthesis and a common application.
Synthesis via Silylation of 6-Bromohexan-1-ol
This protocol describes a common method for synthesizing this compound by protecting the hydroxyl group of 6-bromohexan-1-ol.
Materials:
-
6-Bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-bromohexan-1-ol and imidazole (1.5-2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.1-1.5 equivalents) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure this compound.
Applications in Synthesis: Use as a Linker
This compound is frequently used as a linker to attach a TBDMS-protected hydroxyl group to a substrate. The following diagram illustrates the logical workflow of this application.
The diagram above outlines a two-step synthetic sequence. First, the bromo-end of the reagent reacts with a nucleophile. Second, the TBDMS protecting group is removed to reveal a terminal hydroxyl group, which can be used for further functionalization.
References
An In-depth Technical Guide to the Synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane from 6-bromohexan-1-ol. This silylation reaction is a crucial step in various organic syntheses, particularly in the development of pharmaceutical compounds where the protection of hydroxyl groups is necessary. This document details the experimental protocol, presents key data in a structured format, and illustrates the workflow for clarity.
Reaction Overview and Principles
The synthesis of this compound is a protection reaction where the primary alcohol of 6-bromohexan-1-ol is converted into a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is a bulky and robust protecting group, stable under a wide range of reaction conditions, yet readily removable when desired. The most common method for this transformation involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 6-bromohexan-1-ol on the silicon atom of TBDMSCl. Imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
6-bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 6-bromohexan-1-ol (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF. To this solution, add imidazole (2.0-2.5 equivalents) and stir until it is completely dissolved.
-
Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (1.1-1.5 equivalents) to the reaction mixture portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary but are typically in the range of 12-16 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash successively with water and brine to remove residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Data Presentation
This section summarizes the key quantitative data associated with the synthesis.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 6-bromohexan-1-ol | C₆H₁₃BrO | 181.07 | Colorless liquid | 105-106 @ 5 mmHg | 1.384 | 1.482 |
| This compound | C₁₂H₂₇BrOSi | 295.33 | Colorless liquid | 276 | 1.053 | 1.457 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Stoichiometry (Substrate:TBDMSCl:Imidazole) | 1 : 1.2 : 2.5 |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours |
| Typical Yield | High (generally >90%) |
Characterization Data
The successful synthesis of this compound is confirmed through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
δ (ppm): 3.60 (t, 2H, -CH₂-O-), 3.41 (t, 2H, -CH₂-Br), 1.86 (quint, 2H), 1.53 (m, 2H), 1.38 (m, 4H), 0.89 (s, 9H, -C(CH₃)₃), 0.05 (s, 6H, -Si(CH₃)₂)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
δ (ppm): 62.9, 33.9, 32.8, 32.7, 28.0, 25.9, 25.4, 18.3, -5.3
IR (Infrared) Spectroscopy:
-
ν (cm⁻¹): 2929, 2856 (C-H stretching), 1255 (Si-C stretching), 1101 (Si-O-C stretching), 835, 775 (Si-C bending)
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
6-bromohexan-1-ol: Irritant. Avoid contact with skin and eyes.
-
tert-Butyldimethylsilyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Imidazole: Harmful if swallowed and causes skin irritation.
-
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin.
-
Diethyl ether: Highly flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Spectroscopic Profile of (6-Bromohexyloxy)-tert-butyldimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule utilized in organic synthesis, particularly as a protecting group and a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the absence of publicly available experimental spectra, this guide presents predicted data based on the chemical structure, alongside generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound possesses the molecular formula C₁₂H₂₇BrOSi and a molecular weight of approximately 295.34 g/mol . Its structure features a hexyl chain functionalized with a terminal bromine atom and a tert-butyldimethylsilyl (TBDMS) ether group. This combination of a reactive alkyl halide and a sterically hindered silyl ether makes it a valuable reagent in multi-step synthetic pathways.
| Identifier | Value |
| IUPAC Name | (6-bromohexyloxy)(tert-butyl)dimethylsilane |
| CAS Number | 129368-70-3 |
| Molecular Formula | C₁₂H₂₇BrOSi |
| Molecular Weight | 295.34 g/mol |
| SMILES | CC(C)(C)Si(C)(C)OCCCCCCBr |
| InChI Key | PBKXRKYUUXKNSL-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not readily found in public databases, the following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its structure.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.60 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₂-Br |
| ~3.40 | Triplet | 2H | -O-CH₂-(CH₂)₄-CH₂ -Br |
| ~1.85 | Quintet | 2H | -O-CH₂-CH₂-CH₂-CH₂-CH₂ -CH₂-Br |
| ~1.55 | Multiplet | 4H | -O-CH₂-CH₂ -CH₂ -CH₂ -CH₂-CH₂-Br |
| ~0.89 | Singlet | 9H | -Si-C(CH₃)₃ |
| ~0.05 | Singlet | 6H | -Si-(CH₃)₂ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~63.0 | -O-CH₂ -(CH₂)₅-Br |
| ~34.0 | -O-(CH₂)₅-CH₂ -Br |
| ~32.8 | Methylene carbons in the hexyl chain |
| ~28.0 | Methylene carbons in the hexyl chain |
| ~26.0 | -Si-C(CH₃ )₃ |
| ~25.5 | Methylene carbons in the hexyl chain |
| ~18.3 | -Si-C (CH₃)₃ |
| ~ -5.3 | -Si-CH₃ |
IR Spectroscopy (Predicted)
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 2955-2855 | Strong | C-H stretch (alkyl) |
| 1255 | Strong | Si-CH₃ symmetric deformation |
| 1100 | Strong | C-O-Si stretch |
| 835 | Strong | Si-C stretch |
| 775 | Strong | Si-C stretch |
| 650-550 | Medium | C-Br stretch |
Mass Spectrometry (Predicted)
| m/z | Relative Intensity | Assignment |
| 295/297 | Low | [M]⁺ (Molecular ion with bromine isotopes) |
| 239/241 | High | [M - C(CH₃)₃]⁺ (Loss of tert-butyl group) |
| 133 | Medium | [ (CH₃)₃CSi(CH₃)₂O ]⁺ |
| 75 | High | [ (CH₃)₂SiOH ]⁺ |
| 57 | High | [ C(CH₃)₃ ]⁺ |
Experimental Protocols
Detailed experimental procedures for the spectroscopic analysis of this compound are not publicly documented. However, the following are generalized protocols that would be suitable for obtaining the NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Thin Film : Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method :
-
Electron Ionization (EI) : This is a common hard ionization technique that will provide detailed fragmentation patterns.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI) : These are softer ionization techniques that are more likely to show the molecular ion peak.
-
-
Mass Analyzer : Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts for (6-Bromohexyloxy)-tert-butyldimethylsilane
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (6-Bromohexyloxy)-tert-butyldimethylsilane. Designed for researchers, scientists, and drug development professionals, this document details the expected chemical shifts, outlines a comprehensive experimental protocol for data acquisition, and illustrates the logical workflow of NMR-based structural elucidation.
Introduction
This compound is a bifunctional organosilicon compound featuring a terminal bromine atom and a bulky tert-butyldimethylsilyl (TBS) ether. This structure makes it a valuable reagent in organic synthesis, particularly as a protecting group for alcohols and as a linker in the development of more complex molecules. Accurate structural characterization by NMR spectroscopy is paramount for verifying its purity and confirming its identity in synthetic workflows.
Predicted ¹H and ¹³C NMR Chemical Shifts
2.1. Predicted ¹H NMR Chemical Shifts
The expected ¹H NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) are summarized in Table 1. The assignments are based on the structure: Br-(CH₂)₄-CH₂-CH₂-O-TBS .
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 | ~ 3.41 | Triplet | 2H |
| H-1 | ~ 3.61 | Triplet | 2H |
| H-5, H-2, H-3, H-4 | ~ 1.35 - 1.90 | Multiplet | 8H |
| Si-C(CH₃)₃ | ~ 0.89 | Singlet | 9H |
| Si-(CH₃)₂ | ~ 0.05 | Singlet | 6H |
These are estimated values. Actual experimental values may vary slightly.
2.2. Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts in CDCl₃ are presented in Table 2. The silylation of the primary alcohol is expected to cause a slight upfield or downfield shift of the C1 carbon and its immediate neighbors.
| Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~ 62.7 |
| C-6 | ~ 33.8 |
| C-5 | ~ 32.7 |
| C-2 | ~ 32.5 |
| C-3 | ~ 27.9 |
| C-4 | ~ 25.3 |
| Si-C (CH₃)₃ | ~ 25.9 |
| Si-C(C H₃)₃ | ~ 18.3 |
| Si-(C H₃)₂ | ~ -5.3 |
These are estimated values. Actual experimental values may vary slightly.
Experimental Protocol for NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to minimize interfering signals from impurities.
-
Solvent: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and provides a deuterium lock signal for the NMR spectrometer.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Spectral Width: 0-12 ppm.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
3.3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Structural Elucidation Workflow
The process of determining the structure of an organic molecule like this compound from its NMR spectra follows a logical progression. This workflow is visualized in the diagram below.
Caption: A flowchart illustrating the typical workflow for organic structure elucidation using NMR spectroscopy.
This diagram outlines the key stages from sample preparation and data acquisition through spectral analysis to the final determination of the molecular structure.[2][3] Each step provides crucial information that, when combined, allows for the unambiguous assignment of the compound's constitution and stereochemistry.
References
Stability of the tert-butyldimethylsilyl ether group to different reagents
An In-depth Technical Guide to the Stability of the tert-Butyldimethylsilyl Ether Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) ether is a cornerstone protecting group for hydroxyl functionalities in modern organic synthesis. Its popularity stems from a favorable balance of being easy to introduce, stable to a wide array of synthetic conditions, and readily removable under specific, mild protocols. This guide provides a comprehensive overview of the stability of the TBDMS group towards various reagents and reaction conditions, presented with quantitative data, detailed experimental methodologies, and logical diagrams to facilitate strategic planning in complex synthetic endeavors.
The stability of silyl ethers, including TBDMS, is primarily governed by the steric hindrance around the silicon atom and the electronic nature of the protected alcohol (primary, secondary, tertiary, or phenolic). This inherent stability allows for selective reactions at other positions in a molecule and the differential protection of multiple hydroxyl groups.
Data Presentation: Stability of TBDMS Ethers
The following tables summarize the stability and lability of the TBDMS ether group under various conditions. The data has been compiled to provide a clear comparison for synthetic planning.
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
This table illustrates the relative stability of common silyl ethers under acidic and basic conditions, highlighting the robust nature of the TBDMS group compared to less hindered silyl ethers like TMS and TES.[1][2][3]
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Table 2: Stability of TBDMS Ethers to Various Reagents
This table provides a summary of the stability of TBDMS ethers towards a range of common reagents and reaction conditions.
| Reagent/Condition | Stability of TBDMS Ether | Notes |
| Acidic Conditions | ||
| Acetic Acid (AcOH) / H₂O / THF | Labile | Common for deprotection.[4] |
| Formic Acid (5-10% in MeOH) | Stable | TES ethers are cleaved selectively.[5] |
| 1% HCl in 95% EtOH | Labile | Half-life for TBDMS ether of p-cresol is ~4.5 hours.[3][6] |
| Trifluoroacetic Acid (TFA) / DCM | Relatively Labile | Can be cleaved, especially with extended reaction times.[7] |
| Basic Conditions | ||
| Aqueous Base (e.g., NaOH, KOH) | Generally Stable | Stable to aqueous bases under mild conditions.[8][9] |
| 5% NaOH in 95% EtOH | Labile | Half-life for TBDMS ether of p-cresol is 3.5 minutes.[3][6] |
| LiOH / Dioxane / EtOH / H₂O (90 °C) | Labile | Forcing basic conditions can cleave the group.[10] |
| Na₃PO₄·12H₂O in DMF | Labile (Aryl TBDMS) | Chemoselective deprotection of aryl TBDMS ethers.[11] |
| Fluoride Reagents | ||
| Tetrabutylammonium Fluoride (TBAF) in THF | Labile | Most common method for TBDMS deprotection.[8] |
| Hydrofluoric Acid (HF) in Acetonitrile or Pyridine | Labile | Effective but can be harsh.[5][12] |
| Potassium Bifluoride (KHF₂) in MeOH | Labile (Phenolic TBDMS) | Selective for phenolic TBDMS ethers at room temperature.[6] |
| Oxidizing Agents | ||
| CrO₃ / Periodic Acid | Labile (Benzylic) | Oxidizes benzylic TBDMS ethers to carbonyls.[8] |
| PhIO / TEMPO / Metal Triflates | Labile | One-pot oxidative deprotection.[13] |
| Oxone (50% aq. MeOH) | Labile (Primary) | Selectively cleaves primary TBDMS ethers.[8] |
| Reducing Agents | ||
| Diisobutylaluminium Hydride (DIBAL-H) | Generally Stable | Stable under typical DIBAL-H reduction conditions. |
| Other Reagents | ||
| Acetyl Chloride (cat.) in MeOH | Labile | Mild and selective deprotection.[8][14] |
| N-Iodosuccinimide (NIS) in MeOH | Labile | Selective deprotection of alcoholic TBDMS ethers over phenolic ones.[8] |
| Sodium Tetrachloroaurate(III) Dihydrate (cat.) | Labile | Mild deprotection with high selectivity.[15] |
| Stannous Chloride (SnCl₂) | Labile | Can be used under microwave irradiation. |
| Copper(II) Chloride Dihydrate (cat.) | Labile | Cleavage in refluxing acetone/water.[4] |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF
This protocol outlines a standard method for the cleavage of a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][16]
Protocol 2: Selective Deprotection of a Primary TBDMS Ether with Oxone
This protocol describes the selective cleavage of a primary TBDMS ether in the presence of secondary or tertiary TBDMS ethers.
Materials:
-
Substrate containing primary and other TBDMS ethers
-
Methanol (MeOH)
-
Deionized water
-
Oxone (potassium peroxymonosulfate)
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Add Oxone (1.5 mmol) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Protocol 3: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol details a mild acidic deprotection of a TBDMS ether using acetyl chloride in methanol.
Materials:
-
TBDMS-protected substrate
-
Anhydrous Methanol (MeOH)
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the stability and deprotection of TBDMS ethers.
Caption: Relative stability of silyl ethers and TBDMS lability.
Caption: Experimental workflow for TBAF-mediated TBDMS deprotection.
Caption: Logic of a TBDMS protection/deprotection sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl Ether...: Ingenta Connect [ingentaconnect.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of (6-Bromohexyloxy)-tert-butyldimethylsilane
This technical guide provides a comprehensive overview of the key physical properties of (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile organosilicon compound utilized in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound, with the linear formula (CH₃)₃CSi(CH₃)₂O(CH₂)₆Br, is a colorless liquid at room temperature.[1][2] Its key physical characteristics, including boiling point and density, are critical for its application in various chemical reactions and purification processes.
Data Presentation: Physical Properties of this compound
| Physical Property | Value | Conditions | Reference |
| Boiling Point | 276 °C | (lit.) | [1][3][4][5][6] |
| Density | 1.053 g/mL | at 25 °C (lit.) | [3][4][5][6] |
| Refractive Index | n20/D 1.457 | (lit.) | [3][5][6] |
| Flash Point | 110 °C (230 °F) | closed cup | [1][3] |
| Molecular Weight | 295.33 g/mol | [1][3][7] |
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for liquid organic compounds. The following are detailed methodologies for key experiments.
2.1. Boiling Point Determination (Micro-Boiling Point Method)
This method is suitable for determining the boiling point of small quantities of a liquid sample.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath).
-
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
The thermometer is attached to the test tube using a rubber band such that the bulb of the thermometer is level with the sample.
-
A capillary tube is placed inside the test tube with the open end submerged in the liquid.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated. Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
The liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8][9]
-
2.2. Density Determination
The density of a liquid can be determined by measuring the mass of a known volume.
-
Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured using an analytical balance.
-
The pycnometer is filled with distilled water and its mass is measured to calibrate the exact volume at a specific temperature (e.g., 25 °C).
-
The pycnometer is then emptied, dried, and filled with this compound.
-
The mass of the pycnometer filled with the sample is measured.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.
Caption: Logical workflow for the determination of physical properties.
Applications in Synthesis
This compound is a valuable bifunctional molecule in organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether group serves as a protecting group for the alcohol functionality, while the bromo group provides a site for nucleophilic substitution or organometallic reactions.[7] This dual functionality allows for its use as a linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras).[10] The physical properties outlined in this guide are essential for designing reaction conditions, such as temperature control during reflux or distillation for purification.
References
- 1. This compound, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 99% 5 mL | Request for Quote [thermofisher.com]
- 3. This compound 99 129368-70-3 [sigmaaldrich.com]
- 4. (6-BROMOHEXYLOXY)-TERT-BUTYLDIMETHYL- CAS#: 129368-70-3 [m.chemicalbook.com]
- 5. Sigma Aldrich this compound 25 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. This compound 99 129368-70-3 [sigmaaldrich.com]
- 7. Buy this compound | 129368-70-3 [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. medchemexpress.com [medchemexpress.com]
The Bifunctional Nature of (6-Bromohexyloxy)-tert-butyldimethylsilane in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6-Bromohexyloxy)-tert-butyldimethylsilane has emerged as a versatile and valuable bifunctional building block in modern organic synthesis. Its unique structure, incorporating both a reactive alkyl bromide and a sterically hindered silyl ether, allows for a programmed and sequential introduction of different molecular fragments. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of its utility in complex synthetic workflows, particularly in the realm of drug discovery.
Core Molecular Properties
This compound is an organosilicon compound that serves as a linchpin in multi-step synthetic sequences.[1] The key to its utility lies in the orthogonal reactivity of its two functional groups:
-
The Bromo Group: The terminal bromine atom acts as a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles. This allows for the facile formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1]
-
The tert-Butyldimethylsilyl (TBDMS) Ether: The TBDMS ether serves as a robust protecting group for the primary alcohol. It is stable to a variety of reaction conditions, including those typically used for nucleophilic substitution at the bromide, yet it can be selectively cleaved under specific acidic or fluoride-mediated conditions.
This differential reactivity allows chemists to first exploit the bromo group for molecular elaboration while the hydroxyl functionality remains masked, to be revealed at a later, strategic point in the synthesis.
Data Presentation: Physicochemical and Reaction Data
For clarity and ease of comparison, the key physicochemical properties and representative reaction data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇BrOSi | [1] |
| Molecular Weight | 295.33 g/mol | [1] |
| Boiling Point | 276 °C (lit.) | [1] |
| Density | 1.053 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.457 (lit.) | [1] |
| CAS Number | 129368-70-3 | [1] |
Key Synthetic Applications and Experimental Protocols
The bifunctional nature of this compound lends itself to a variety of strategic applications in organic synthesis. Two of the most important transformations are the Williamson ether synthesis and its use as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs).
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[2][3] In this reaction, the bromo group of this compound reacts with an alkoxide or a phenoxide to form an ether linkage.
Experimental Protocol: Synthesis of a Phenolic Ether
-
Materials:
-
This compound
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired phenolic ether.
-
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| 4-Nitrophenol | This compound | K₂CO₃ | DMF | 80 | 12-16 | 1-(6-((tert-Butyldimethylsilyl)oxy)hexyloxy)-4-nitrobenzene | 85-95 |
Deprotection of the TBDMS Ether
The selective removal of the TBDMS protecting group is a crucial step to unmask the hydroxyl functionality for further reactions. A variety of methods are available for this transformation, with fluoride-based reagents and acidic conditions being the most common.
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Materials:
-
TBDMS-protected alcohol (e.g., the product from the Williamson ether synthesis above)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.
-
Add the 1 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
-
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| TBDMS-protected alcohol | TBAF | THF | Room Temperature | 1-3 | Corresponding alcohol | >90 |
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[4][5] this compound is an ideal linker precursor for PROTAC synthesis.[4] The bromo group can be used to attach the linker to one of the ligands (either for the target protein or the E3 ligase), and after deprotection of the silyl ether, the resulting alcohol can be further functionalized to connect to the second ligand.
Illustrative Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step sequence. The following is a generalized workflow.
Signaling Pathways and Drug Development
The utility of this compound as a linker is particularly relevant in the development of PROTACs that target key signaling pathways implicated in diseases such as cancer. For instance, a PROTAC designed to degrade a specific kinase can effectively shut down a pro-survival or proliferative signaling cascade.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. Its bifunctional nature allows for the strategic and sequential construction of complex molecules, making it particularly valuable in the synthesis of pharmaceutical agents and chemical probes. The ability to perform chemistry at the bromo-end of the molecule while the hydroxyl group remains protected, followed by the selective deprotection to reveal a new reactive site, provides a level of synthetic flexibility that is highly sought after in drug discovery and development. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of such well-defined bifunctional building blocks is set to increase, with this compound poised to play a significant role in the synthesis of the next generation of medicines.
References
- 1. This compound 99 129368-70-3 [sigmaaldrich.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (6-Bromohexyloxy)-tert-butyldimethylsilane as a Versatile Linker for PROTAC Synthesis
Application Note: Protocol for the Synthesis of a VHL Ligand-(6-O-TBS-hexyl) Conjugate
Abstract
This application note provides a detailed protocol for the coupling of the TBS-protected alkyl halide linker, (6-Bromohexyloxy)-tert-butyldimethylsilane, to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. This conjugation is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The protocol outlines a Williamson ether synthesis, a robust and high-yielding method for attaching alkyl linkers to the phenolic hydroxyl group of VHL ligands. This document includes a detailed experimental procedure, a summary of quantitative data, representative characterization data, and diagrams illustrating the experimental workflow and the relevant biological pathway.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized E3 ligases in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[1][2]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. The length and composition of the linker are key parameters to optimize during PROTAC development. This application note describes the synthesis of a VHL ligand-linker conjugate, a key intermediate in the modular synthesis of VHL-based PROTACs. The described protocol involves the coupling of this compound to the phenolic hydroxyl group of a common VHL ligand scaffold.
VHL Signaling Pathway and PROTAC Mechanism of Action
Under normal oxygen conditions (normoxia), the alpha-subunit of Hypoxia-Inducible Factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification allows HIF-1α to be recognized and bound by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. VHL-recruiting PROTACs co-opt this natural process by bringing a target protein into proximity with the VHL E3 ligase complex, resulting in the target's ubiquitination and degradation.
Experimental Protocol
This protocol describes the alkylation of the phenolic hydroxyl group of a representative VHL ligand, (2S,4R)-1-((S)-2-(tert-butyl)-4-(4-chlorophenyl)thiazole-5-carboxamido)-4-hydroxy-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide, with this compound via a Williamson ether synthesis.
Materials and Equipment
| Reagent/Equipment | Supplier | Grade/Specification |
| VHL Ligand | Commercially Available | ≥95% Purity |
| This compound | Commercially Available | ≥95% Purity |
| Cesium Carbonate (Cs₂CO₃) | Major Chemical Supplier | Anhydrous, ≥99% |
| N,N-Dimethylformamide (DMF) | Major Chemical Supplier | Anhydrous, ≥99.8% |
| Ethyl Acetate (EtOAc) | Major Chemical Supplier | ACS Grade |
| Hexanes | Major Chemical Supplier | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house preparation | |
| Brine | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | Granular |
| Silica Gel | Major Chemical Supplier | 230-400 mesh |
| Round-bottom flask | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Nitrogen inlet | Standard laboratory supplier | |
| Heating mantle with temperature control | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Major Chemical Supplier | Silica gel coated |
| LC-MS system | Agilent, Waters, or equivalent | |
| NMR spectrometer | Bruker, Jeol, or equivalent | 400 MHz or higher |
Detailed Reaction Setup and Procedure
-
Reaction Setup: In a dry 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the VHL ligand (1.0 eq, e.g., 100 mg) in anhydrous DMF (5 mL).
-
Addition of Base: To the stirred solution, add cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at 50°C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification and Characterization
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired VHL ligand-linker conjugate. Confirm the identity and purity of the final product using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Result | Method of Analysis |
| Reaction Yield | 65-80% | Isolated yield after purification |
| Product Purity | >95% | HPLC or LC-MS |
| Molecular Weight (Expected) | [Sum of VHL ligand and linker fragment MW - HBr] | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight (Observed) | [Expected MW ± 0.001 Da] | HRMS (e.g., ESI-TOF) |
Characterization Data (Representative)
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-6.80 (m, aromatic protons), 4.50-3.50 (m, pyrrolidine and linker CH₂O protons), 3.65 (t, J = 6.4 Hz, 2H, Si-O-CH₂), 1.55-1.30 (m, linker CH₂ protons), 0.89 (s, 9H, Si-C(CH₃)₃), 0.05 (s, 6H, Si-(CH₃)₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 170-160 (amide C=O), 158-115 (aromatic carbons), 70-60 (pyrrolidine and linker C-O carbons), 62.8 (Si-O-CH₂), 32.5, 29.3, 25.9, 25.5 (linker CH₂ carbons), 18.3 (Si-C(CH₃)₃), -5.3 (Si-(CH₃)₂) |
| LC-MS (ESI) | m/z calculated for CₓHᵧN₅O₅SSiCl [M+H]⁺: [Calculated Mass]; found: [Observed Mass] |
Conclusion
The protocol described provides a reliable and efficient method for the conjugation of this compound to a VHL E3 ligase ligand. This procedure is a fundamental step in the modular synthesis of VHL-based PROTACs. The resulting silyl-protected VHL ligand-linker conjugate is a key intermediate that can be deprotected and subsequently coupled to a ligand for a protein of interest to generate a final PROTAC molecule for biological evaluation. Successful characterization by LC-MS and NMR is essential to confirm the identity and purity of the synthesized conjugate before proceeding with further synthetic steps.
References
Application of (6-Bromohexyloxy)-tert-butyldimethylsilane in Solid-Phase Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(6-Bromohexyloxy)-tert-butyldimethylsilane is a versatile bifunctional molecule that serves as a cleavable linker in solid-phase synthesis. Its utility lies in the orthogonal stability of its two key functional groups: the bromoalkane and the tert-butyldimethylsilyl (TBDMS) ether. The bromo group provides a handle for attachment to a solid support or for the coupling of a substrate, while the TBDMS ether acts as a stable but readily cleavable linkage to the synthesized molecule. This linker is particularly valuable in the construction of complex molecules such as peptides, oligonucleotides, and Proteolysis Targeting Chimeras (PROTACs), where mild cleavage conditions are paramount to preserve the integrity of the final product.
The TBDMS ether linkage is stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including basic conditions used for Fmoc deprotection in peptide synthesis.[1] However, it can be selectively cleaved under acidic conditions or, more commonly, with fluoride-ion-releasing reagents, offering a mild and orthogonal cleavage strategy.[1]
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): The linker can be used to anchor the C-terminal amino acid to the solid support. The stability of the silyl ether bond to piperidine allows for the use of the standard Fmoc/tBu strategy for peptide elongation.[1]
-
PROTAC Synthesis: As a PROTAC linker, it connects the E3 ligase ligand and the target protein ligand. Solid-phase synthesis allows for the modular and efficient assembly of PROTAC libraries for structure-activity relationship (SAR) studies.
-
Oligonucleotide Synthesis: The linker can be adapted for the solid-phase synthesis of oligonucleotides, providing a mild cleavage method to release the final product.
-
Small Molecule Libraries: The robust nature of the linker and the mild cleavage conditions make it suitable for the solid-phase synthesis of diverse small molecule libraries for drug discovery.
Experimental Protocols
The following protocols provide a general framework for the application of a silyl ether linker, exemplified by a derivative of this compound, in solid-phase synthesis.
Protocol 1: Immobilization of a Silyl Ether Linker onto a Hydroxymethyl-Functionalized Resin
This protocol describes the attachment of a diol precursor of the linker to a resin, which is then functionalized.
-
Resin Swelling: Swell hydroxymethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 1 hour in a fritted reaction vessel.
-
Linker Activation and Attachment:
-
In a separate flask, dissolve 6-bromohexane-1-ol (5 mmol) and imidazole (10 mmol) in anhydrous DCM (20 mL).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 6 mmol) dropwise at 0 °C and stir for 2 hours at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain crude this compound.
-
Dissolve the crude product (3 mmol) and diisopropylethylamine (DIPEA, 6 mmol) in anhydrous DCM (10 mL).
-
Add this solution to the swollen resin and shake for 16 hours at room temperature.
-
-
Capping: Wash the resin with DCM (3 x 10 mL). To cap any unreacted hydroxymethyl groups, add a solution of acetic anhydride (2 mL) and pyridine (2 mL) in DCM (10 mL) and shake for 2 hours.
-
Washing and Drying: Wash the resin sequentially with DCM (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a Model Peptide
This protocol outlines the synthesis of a dipeptide (e.g., Phe-Gly) on the silyl ether-linked resin.
-
Attachment of the First Amino Acid:
-
Swell the silyl ether-linked resin (0.5 g) in anhydrous N,N-dimethylformamide (DMF, 5 mL) for 1 hour.
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF (5 mL) and pre-activate for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 4 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (5 mL) and shake for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Coupling of the Second Amino Acid:
-
In a separate vial, dissolve Fmoc-Phe-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF (5 mL).
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Washing and Drying: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and diethyl ether (3 x 5 mL). Dry the peptide-resin under vacuum.
Protocol 3: Cleavage of the Synthesized Molecule from the Solid Support
Two common methods for cleaving the TBDMS ether linker are provided.
Method A: Fluoride-Mediated Cleavage
-
Swell the dried peptide-resin in tetrahydrofuran (THF, 5 mL) for 30 minutes.
-
Prepare a cleavage cocktail of 1 M tetrabutylammonium fluoride (TBAF) in THF (5 mL).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with THF (2 x 3 mL) and DCM (2 x 3 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
Method B: Acidic Cleavage
-
Swell the dried peptide-resin in DCM (5 mL) for 30 minutes.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
-
Add the cleavage cocktail (5 mL) to the resin and shake at room temperature for 2 hours.[1]
-
Filter the resin and collect the filtrate.
-
Wash the resin with DCM (2 x 3 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis using a silyl ether-based linker. Actual results may vary depending on the specific sequence and reaction conditions.
| Parameter | Typical Value | Reference |
| Resin Loading | 0.3 - 0.8 mmol/g | General SPPS Resins |
| First Amino Acid Coupling Efficiency | > 95% | Kaiser Test |
| Repetitive Coupling Efficiency | > 99% | Kaiser Test |
| Overall Yield (Fluoride Cleavage) | 20 - 40% | [1] |
| Overall Yield (Acidic Cleavage) | 30 - 50% | [1] |
| Crude Product Purity (HPLC) | 70 - 90% | HPLC Analysis |
Visualizations
Caption: General workflow for solid-phase synthesis using a cleavable silyl ether linker.
Caption: Cleavage pathways for the TBDMS ether linker in solid-phase synthesis.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Bifunctional Molecules Using (6-Bromohexyloxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of therapeutic innovation, offering the ability to hijack cellular machinery to target and degrade disease-causing proteins.[1][2] The design and synthesis of these molecules are critically dependent on the linker that connects the two active moieties. (6-Bromohexyloxy)-tert-butyldimethylsilane is a versatile bifunctional linker precursor, featuring a reactive alkyl bromide for initial conjugation and a protected hydroxyl group (as a tert-butyldimethylsilyl ether) that can be deprotected for subsequent attachment of a second molecule. This application note provides a detailed, step-by-step protocol for the synthesis of a representative bifunctional molecule using this linker, from initial conjugation to final product formation.
Synthesis Overview
The synthesis is a three-step process:
-
Williamson Ether Synthesis: A nucleophilic substitution reaction to couple a phenolic moiety to the alkyl bromide end of the linker.
-
Deprotection: Removal of the tert-butyldimethylsilyl (TBS) protecting group to reveal a primary alcohol.
-
Final Conjugation: Activation of the terminal hydroxyl group followed by coupling with an amine-containing molecule to form the final bifunctional product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative bifunctional molecule, linking 4-hydroxybenzamide to 4-chloroaniline.
| Step | Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) |
| 1 | tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane | 381.60 | 85-95 | >95 |
| 2 | 4-(6-Hydroxyhexyloxy)benzamide | 253.31 | 90-98 | >97 |
| 3 | N-(4-Chlorophenyl)-4-(6-hydroxyhexyloxy)benzamide | 363.85 | 70-85 | >98 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane (Williamson Ether Synthesis)
This protocol details the coupling of 4-hydroxybenzamide to this compound.
Materials:
-
4-Hydroxybenzamide
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane as a solid.
Protocol 2: Synthesis of 4-(6-Hydroxyhexyloxy)benzamide (TBS Deprotection)
This protocol describes the removal of the TBS protecting group to yield the free alcohol.
Materials:
-
tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-Butyl-(6-(4-carbamoylphenoxy)hexyloxy)dimethylsilane (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-(6-Hydroxyhexyloxy)benzamide, which can often be used in the next step without further purification.
Protocol 3: Synthesis of N-(4-Chlorophenyl)-4-(6-hydroxyhexyloxy)benzamide (Final Conjugation via Amide Coupling)
This protocol details the final coupling step to form the bifunctional molecule. This example demonstrates the conversion of the intermediate from Protocol 2 to a carboxylic acid, followed by amide coupling. An alternative would be to activate the hydroxyl group for nucleophilic attack by an amine.
Part A: Oxidation to Carboxylic Acid
Materials:
-
4-(6-Hydroxyhexyloxy)benzamide
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(6-Hydroxyhexyloxy)benzamide (1.0 eq) in acetone and cool to 0 °C in an ice bath.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure and add water to the residue.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield 6-(4-carbamoylphenoxy)hexanoic acid.
Part B: Amide Coupling
Materials:
-
6-(4-Carbamoylphenoxy)hexanoic acid
-
4-Chloroaniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-(4-carbamoylphenoxy)hexanoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 4-chloroaniline (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final bifunctional molecule, N-(4-Chlorophenyl)-4-(6-hydroxyhexyloxy)benzamide.
Mandatory Visualizations
Caption: Synthetic workflow for a bifunctional molecule.
Caption: PROTAC mechanism of action.
References
Application Notes: TBDMS Protection of Primary Alcohols Featuring (6-Bromohexyloxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the protection of a primary alcohol using the tert-butyldimethylsilyl (TBDMS) group, exemplified by the synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane. This bifunctional compound is a valuable intermediate in organic synthesis, featuring a stable silyl ether and a reactive alkyl bromide moiety.
Introduction
The protection of alcohols as tert-butyldimethylsilyl (TBDMS) ethers is a cornerstone of modern organic synthesis. The TBDMS group offers robust stability across a wide range of reaction conditions, yet it can be selectively removed under mild protocols. This compound serves as an excellent case study for the TBDMS protection of a primary alcohol. This molecule's dual functionality allows for its use in subsequent transformations, such as nucleophilic substitutions or organometallic cross-coupling reactions, while the hydroxyl group remains masked.
Data Summary
The following table summarizes typical quantitative data for the TBDMS protection of a primary alcohol, 6-bromohexan-1-ol, to yield this compound, and its subsequent deprotection.
| Parameter | TBDMS Protection of 6-Bromohexan-1-ol | Deprotection to 6-Bromohexan-1-ol |
| Primary Alcohol | 6-Bromohexan-1-ol | This compound |
| Reagents | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Reaction Time | 12-16 hours | 1-4 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >95% | >95% |
Experimental Protocols
Protocol 1: Synthesis of this compound (TBDMS Protection)
This protocol details the protection of the primary alcohol, 6-bromohexan-1-ol, using tert-butyldimethylsilyl chloride.
Materials:
-
6-bromohexan-1-ol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-bromohexan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
To the stirred solution, add imidazole (2.5 eq).
-
Slowly add tert-butyldimethylsilyl chloride (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture for 12-16 hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with water followed by brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of this compound
This protocol describes the cleavage of the TBDMS ether to regenerate the primary alcohol.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O) or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The deprotected alcohol can be purified by flash column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the TBDMS protection and deprotection of a primary alcohol.
Caption: Simplified mechanism of TBDMS protection of a primary alcohol catalyzed by imidazole.
Application Notes and Protocols for Nucleophilic Substitution Reactions with (6-Bromohexyloxy)-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromohexyloxy)-tert-butyldimethylsilane is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a reactive primary alkyl bromide and a sterically bulky tert-butyldimethylsilyl (TBS) ether. This arrangement allows for selective nucleophilic substitution at the carbon bearing the bromine, while the TBS group protects the hydroxyl functionality. This protected hydroxyl can be deprotected under specific conditions, revealing a handle for further synthetic transformations.
The primary alkyl bromide is highly susceptible to SN2 reactions with a variety of nucleophiles, making this reagent a valuable building block for the introduction of a six-carbon linker.[1] This property is particularly exploited in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where the hexyl chain serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand.[1][2]
These application notes provide detailed protocols for the nucleophilic substitution reactions of this compound with common nucleophiles, including azides, amines, thiols, and carboxylates.
Reaction Mechanism: SN2 Pathway
The nucleophilic substitution reactions of this compound with various nucleophiles proceed via a standard bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom attached to the bromine from the backside, leading to the simultaneous formation of a new bond and cleavage of the carbon-bromine bond. The bromide ion is displaced as the leaving group. Given that the reacting carbon is not a stereocenter, the inversion of stereochemistry inherent to SN2 reactions is not a factor in the product's constitution.
Caption: Generalized Sɴ2 reaction mechanism.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Please note that specific yields and reaction times may vary depending on the substrate and precise reaction conditions. The data presented for amines, thiols, and carboxylates are representative and adapted from protocols for the structurally similar tert-butyl 6-bromohexanoate due to the limited availability of specific data for this compound.[3]
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 60-70 | 4-6 | (6-Azidohexyloxy)-tert-butyldimethylsilane | >90 |
| Primary Amine | R-NH₂ (excess) | Acetonitrile | 80 | 12-16 | N-(6-((tert-Butyldimethylsilyl)oxy)hexyl)amine | 60-80 |
| Secondary Amine | R₂NH | Acetonitrile | 80 | 12-16 | N,N-Dialkyl-6-((tert-butyldimethylsilyl)oxy)hexan-1-amine | 70-90 |
| Thiol | R-SH | Acetonitrile | Reflux | 4-6 | tert-Butyl((6-(alkylthio)hexyl)oxy)dimethylsilane | 70-85 |
| Carboxylate | R-COOH | DMF | 25 | 3-5 | 6-((tert-Butyldimethylsilyl)oxy)hexyl carboxylate | 80-95 |
Experimental Protocols
The following protocols provide detailed methodologies for key nucleophilic substitution reactions of this compound.
Protocol 1: Synthesis of (6-Azidohexyloxy)-tert-butyldimethylsilane
The introduction of an azide group provides a versatile handle for further chemical modifications, such as "click" chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (approximately 0.5 M), add sodium azide (1.5 eq).
-
Stir the reaction mixture at 60-70 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Caption: Workflow for azide synthesis.
Protocol 2: N-Alkylation of Primary and Secondary Amines
The reaction with primary or secondary amines yields the corresponding N-alkylated products, which are valuable intermediates in medicinal chemistry. To favor mono-alkylation of primary amines, it is recommended to use an excess of the amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the starting amine (1.0 eq for secondary amines, 3.0 eq for primary amines) in acetonitrile, add potassium carbonate (4.0 eq) and this compound (1.5 eq).
-
Stir the reaction mixture at 80 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.
Protocol 3: Synthesis of Thioethers
The reaction with thiols provides the corresponding thioethers.
Materials:
-
This compound
-
Thiol (R-SH)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (approx. 0.4 M), add the thiol (1.2 eq) and potassium carbonate (1.5 eq).
-
Reflux the reaction mixture with stirring for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Further purification can be achieved by column chromatography if necessary.
Protocol 4: Williamson Ether Synthesis with Alcohols
This protocol describes the formation of an ether linkage by reacting an alcohol with this compound. This reaction is most effective with primary and secondary alcohols.[1][4]
Materials:
-
This compound
-
Alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the alcohol (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude ether can be purified by column chromatography.
Protocol 5: Esterification with Carboxylic Acids
This protocol outlines the formation of an ester by reacting a carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude ester can be purified by column chromatography.
Post-Reaction Deprotection of the TBS Ether
The tert-butyldimethylsilyl (TBS) ether is a robust protecting group that is stable to the basic and nucleophilic conditions of the reactions described above. It can be selectively removed under acidic conditions or with a fluoride source to reveal the primary alcohol.[5][6]
Protocol 6: Deprotection of the TBS Ether using TBAF
Materials:
-
TBS-protected compound
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the TBS-protected compound in THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.
Caption: General workflow for TBS deprotection.
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of a protected six-carbon linker into a wide range of molecules. The protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The straightforward SN2 reactivity, coupled with the stability and selective deprotection of the TBS ether, makes it an excellent choice for multi-step syntheses of complex and biologically active compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. total-synthesis.com [total-synthesis.com]
- 6. ace.as-pub.com [ace.as-pub.com]
Application Notes and Protocols: Deprotection of the TBDMS Group from (6-Bromohexyloxy)-tert-butyldimethylsilane using TBAF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of hydroxyl group protection in multistep organic synthesis. Its widespread use stems from its ease of installation, general stability across a range of reaction conditions, and, crucially, its selective removal.[1] Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the cleavage of TBDMS ethers, offering high efficiency and compatibility with many functional groups.[1] The fluoride ion's strong affinity for silicon drives the reaction, ensuring a clean and often quantitative deprotection to reveal the parent alcohol.[2]
This document provides a detailed protocol for the deprotection of the TBDMS group from (6-Bromohexyloxy)-tert-butyldimethylsilane to yield 6-bromohexan-1-ol, a valuable bifunctional building block in organic synthesis.[3][4][5]
Mechanism of Deprotection
The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack forms a transient, pentacoordinate silicon intermediate. The formation of the highly stable silicon-fluoride bond provides the thermodynamic driving force for the cleavage of the silicon-oxygen bond, which subsequently liberates the corresponding alcohol upon workup.[1]
Experimental Protocols
Two primary protocols are presented here: a standard aqueous workup and a non-aqueous workup suitable for products with potential water solubility.[6][7]
Protocol 1: General Procedure with Aqueous Workup
This protocol is a standard method for the deprotection of TBDMS ethers and is suitable for many substrates.[8][9]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous THF to make an approximately 0.1 M solution.
-
If the substrate is sensitive, cool the solution to 0 °C using an ice bath. For many simple primary TBDMS ethers, the reaction can be performed at room temperature.[1]
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution of the silyl ether.[7][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from 30 minutes to several hours depending on the substrate and temperature.[1][8]
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude 6-bromohexan-1-ol by flash column chromatography on silica gel.
Protocol 2: Non-Aqueous Workup Procedure
This protocol is particularly advantageous for deprotection reactions where the product may have significant water solubility, or to avoid laborious aqueous extractions to remove TBAF residues.[6][10]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Calcium Carbonate (CaCO₃), powdered
-
DOWEX 50WX8-400 sulfonic acid resin (or equivalent)[6]
Procedure:
-
Follow steps 1-4 from Protocol 1 for the deprotection reaction.
-
Upon completion of the reaction, add powdered calcium carbonate (CaCO₃) and DOWEX 50WX8-400 resin to the reaction mixture, followed by the addition of methanol.[6][11] A general guideline is to use an excess of the resin and calcium carbonate relative to the amount of TBAF used.
-
Stir the resulting suspension vigorously at room temperature for approximately 1 hour.[10]
-
Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the resin and inorganic salts.
-
Wash the filter cake with additional methanol or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-bromohexan-1-ol.
-
If necessary, purify the product by flash column chromatography. This workup often provides a product of high purity, potentially negating the need for chromatographic purification.[6]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the TBAF-mediated deprotection of various TBDMS-protected alcohols. Note that yields are highly substrate-dependent.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Citation |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 | [1][8] |
| 2 | Complex Polyol Derivative | 1.2 | THF | RT | 48 h | 97 | [1] |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [1] |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [1] |
Troubleshooting
-
Incomplete or Slow Reaction: For sterically hindered TBDMS ethers, consider increasing the amount of TBAF, elevating the reaction temperature, or extending the reaction time.[7] The presence of excess water in the TBAF solution can also slow down the reaction.[12]
-
Low Yields/Decomposition: The TBAF reagent is basic and can promote side reactions with base-sensitive substrates.[7][8] Buffering the reaction mixture with a mild acid, such as acetic acid, can mitigate this issue.[8]
-
Difficult Purification: Residual TBAF can complicate purification. The non-aqueous workup (Protocol 2) is highly effective at removing TBAF and its byproducts.[6][13]
Visualizing the Workflow
The following diagrams illustrate the deprotection mechanism and the experimental workflow.
Caption: Mechanism of TBAF-mediated TBDMS deprotection.
Caption: Experimental workflow for TBDMS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 6-Bromo-1-hexanol | 4286-55-9 [chemicalbook.com]
- 4. 6-Bromo-1-hexanol, 96% | Fisher Scientific [fishersci.ca]
- 5. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-Bromohexyloxy)-tert-butyldimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of (6-Bromohexyloxy)-tert-butyldimethylsilane synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Silylating Agent: tert-Butyldimethylsilyl chloride (TBS-Cl) can degrade upon exposure to moisture. 2. Insufficient Base: The base is crucial for activating the alcohol and neutralizing the HCl byproduct. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Poor Quality Starting Material: 6-Bromo-1-hexanol may contain impurities that interfere with the reaction. | 1. Use fresh or properly stored TBS-Cl. Consider using a more reactive silylating agent like TBS-triflate (TBS-OTf) for sluggish reactions. 2. Ensure the use of at least stoichiometric amounts of a suitable base (e.g., imidazole, 2,6-lutidine). For standard TBS-Cl reactions, 2.2 equivalents of imidazole are often recommended. 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate, but should be monitored to avoid side reactions. 4. Purify the 6-Bromo-1-hexanol by distillation or column chromatography before use. |
| Presence of Unreacted 6-Bromo-1-hexanol | 1. Incomplete Reaction: Reaction time may be insufficient. 2. Sub-stoichiometric Silylating Agent or Base: Not enough of the key reagents to drive the reaction to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the silylating agent and a larger excess of the base (2-2.5 equivalents of imidazole). |
| Formation of Symmetric Ether Byproduct (Bis(6-bromohexyl) ether) | Intermolecular Williamson Ether Synthesis: The alkoxide of 6-bromo-1-hexanol, formed by the base, can react with the alkyl bromide of another molecule of 6-bromo-1-hexanol or the product. This is more likely with stronger, more nucleophilic bases and at higher temperatures. | 1. Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA), especially if using a highly reactive silylating agent. 2. Maintain a moderate reaction temperature (room temperature is often sufficient). 3. Add the base slowly to the mixture of the alcohol and silylating agent to keep the concentration of the free alkoxide low. |
| Product Decomposition during Workup or Purification | Hydrolysis of the Silyl Ether: The TBS group can be cleaved under acidic conditions. | 1. Use a mild aqueous workup, for example, with a saturated sodium bicarbonate solution to neutralize any residual acid. 2. Avoid using acidic eluents during column chromatography. A neutral solvent system like hexane/ethyl acetate is recommended. |
| Difficulty in Purifying the Product | Co-elution of Impurities: Unreacted starting material or byproducts may have similar polarities to the product. | 1. Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. 2. If the product is contaminated with non-polar silyl byproducts, consider a mild deprotection of a small aliquot to confirm the presence of the desired alcohol, and then re-optimize the purification. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: A widely used and effective method involves the reaction of 6-bromo-1-hexanol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of imidazole as a base in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Q2: Which base is best for this reaction?
A2: Imidazole is a common and effective choice for TBS-Cl silylations as it acts as both a base and a catalyst. For more sensitive substrates or when using more reactive silylating agents like TBS-OTf, a non-nucleophilic, sterically hindered base such as 2,6-lutidine is preferred to minimize side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being less polar than the starting alcohol, will have a higher Rf value. A suitable eluent for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
Q4: What are the expected yield and purity?
A4: With an optimized protocol, yields of over 90% can be expected. The purity of the product after column chromatography is typically high (>98%).
Q5: How do I remove the imidazole hydrochloride byproduct after the reaction?
A5: The imidazole hydrochloride salt is water-soluble and can be removed by an aqueous workup. Typically, the reaction mixture is diluted with a solvent like diethyl ether or ethyl acetate and washed with water or a saturated aqueous solution of sodium bicarbonate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Silylation of Primary Alcohols
| Starting Alcohol | Silylating Agent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Butanol | TBS-Cl (1.1) | Imidazole (2.2) | DMF | RT | 4 | >95 | [General knowledge from synthesis literature] |
| Benzyl Alcohol | TBS-Cl (1.1) | Imidazole (2.2) | DMF | RT | 3 | >98 | [General knowledge from synthesis literature] |
| 1-Octanol | TBS-Cl (1.2) | Imidazole (2.5) | CH₂Cl₂ | RT | 5 | >95 | [General knowledge from synthesis literature] |
| Generic Primary Alcohol | TBS-OTf (1.1) | 2,6-Lutidine (1.5) | CH₂Cl₂ | 0 | 0.5-2 | >95 | [General knowledge from synthesis literature] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 6-Bromo-1-hexanol | C₆H₁₃BrO | 181.07 | 105-106 @ 5 mmHg | 1.384 | 1.482 |
| This compound | C₁₂H₂₇BrOSi | 295.33 | 276 (lit.) | 1.053 | 1.457 |
Experimental Protocols
Protocol 1: Synthesis of this compound using TBS-Cl and Imidazole
Materials:
-
6-Bromo-1-hexanol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1-hexanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DMF.
-
Add imidazole (2.2 eq.) to the solution and stir until it dissolves.
-
Add TBS-Cl (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway and a potential side reaction in the synthesis.
Preventing the elimination side reaction of (6-Bromohexyloxy)-tert-butyldimethylsilane
Welcome to the technical support center for (6-Bromohexyloxy)-tert-butyldimethylsilane. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common elimination side reaction encountered during its use in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a versatile bifunctional molecule. It serves as a linker and a protecting group in organic synthesis.[1] The bromo- moiety allows for nucleophilic substitution reactions to introduce a six-carbon linker, while the tert-butyldimethylsilyl (TBDMS) ether protects a hydroxyl group.[1][2]
Q2: What is the common side reaction observed with this compound?
A2: The most common side reaction is a bimolecular elimination (E2) reaction, which competes with the desired bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of an alkene byproduct, (6-Hexenyloxy)-tert-butyldimethylsilane, instead of the desired substitution product.
Q3: What factors influence the extent of the elimination side reaction?
A3: Several factors can influence the ratio of substitution to elimination products.[3] These include the strength and steric bulk of the nucleophile/base, the reaction temperature, and the choice of solvent.[3][4][5]
Q4: Is the TBDMS protecting group stable under typical reaction conditions?
A4: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is generally stable to a wide range of reagents, including many nucleophiles and bases used in substitution reactions.[6] However, it can be cleaved under strongly acidic conditions or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[6][7][8]
Troubleshooting Guide: Minimizing the Elimination Side Reaction
If you are observing a significant amount of the elimination byproduct in your reaction, please follow this troubleshooting guide.
Step 1: Analyze Your Reaction Conditions
Review your current experimental setup, paying close attention to the nucleophile/base, solvent, and temperature. Compare them against the recommendations in the table below.
Step 2: Identify Potential Causes
Use the following workflow to pinpoint the likely cause of the increased elimination.
Caption: Troubleshooting workflow for diagnosing and resolving the elimination side reaction.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected impact of different reaction conditions on the product distribution. The data is illustrative of general trends for primary alkyl halides.
Table 1: Effect of Base/Nucleophile on Product Ratio
| Entry | Base/Nucleophile | Base Strength | Steric Hindrance | Approx. SN2:E2 Ratio |
| 1 | Potassium Carbonate (K₂CO₃) | Weak | Low | > 95:5 |
| 2 | Sodium Azide (NaN₃) | Weak Base, Good Nucleophile | Low | > 98:2 |
| 3 | Sodium Ethoxide (NaOEt) | Strong | Low | 85:15 |
| 4 | Potassium tert-butoxide (t-BuOK) | Strong | High | 10:90 |
| 5 | 1,8-Diazabicycloundec-7-ene (DBU) | Strong | High | 15:85 |
Table 2: Effect of Solvent on Product Ratio (using a mild base)
| Entry | Solvent | Solvent Type | Approx. SN2:E2 Ratio |
| 1 | Dimethylformamide (DMF) | Polar Aprotic | > 95:5 |
| 2 | Acetonitrile (MeCN) | Polar Aprotic | > 95:5 |
| 3 | Ethanol (EtOH) | Polar Protic | 90:10 |
| 4 | tert-Butanol (t-BuOH) | Polar Protic | 80:20 |
Table 3: Effect of Temperature on Product Ratio (using a mild base in DMF)
| Entry | Temperature (°C) | Approx. SN2:E2 Ratio | |---|---|---|---| | 1 | 0 | > 99:1 | | 2 | 25 (Room Temp) | 98:2 | | 3 | 60 | 90:10 | | 4 | 100 | 75:25 |
Reaction Pathways
The following diagram illustrates the desired SN2 pathway and the competing E2 elimination pathway.
Caption: Competing SN2 and E2 reaction pathways for this compound.
Experimental Protocols
Here are two detailed protocols for carrying out a substitution reaction with this compound, designed to minimize the elimination side reaction.
Protocol 1: General Nucleophilic Substitution using a Weak Base
This protocol is suitable for most nucleophiles that are not strongly basic.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, a thiol with a weak base)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the starting material.
-
Stir the suspension for 10 minutes at room temperature.
-
Add this compound (1.0 equivalent) to the flask via syringe.
-
Stir the reaction mixture at room temperature (or 0 °C for highly sensitive substrates) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography.
Protocol 2: Finkelstein Reaction for Iodide Substitution
This protocol is for converting the bromide to a more reactive iodide in situ, which can then react with a weaker nucleophile.
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Nucleophile
-
Acetone or Acetonitrile, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous sodium iodide (1.5 equivalents).
-
Add anhydrous acetone or acetonitrile to the flask.
-
Heat the mixture to a gentle reflux and stir until the starting bromide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Add the nucleophile (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature or with gentle heating as required, monitoring for the formation of the final product.
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
- 1. Buy this compound | 129368-70-3 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainkart.com [brainkart.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Troubleshooting incomplete TBDMS protection of 6-bromohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tert-butyldimethylsilyl (TBDMS) protection of alcohols, with a specific focus on challenges that may arise during the protection of 6-bromohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for TBDMS protection of an alcohol?
A1: The TBDMS protection of an alcohol proceeds via a nucleophilic substitution reaction. The alcohol's hydroxyl group acts as a nucleophile, attacking the silicon atom of the TBDMS chloride (TBDMS-Cl). This reaction is typically facilitated by a base, such as imidazole or triethylamine, which deprotonates the alcohol to form a more nucleophilic alkoxide. The base also neutralizes the hydrochloric acid byproduct.[1][2]
Q2: My TBDMS protection of 6-bromohexanol is incomplete. What are the common causes?
A2: Incomplete TBDMS protection can stem from several factors:
-
Insufficient Reagents: The molar equivalents of TBDMS-Cl and the base may be too low to drive the reaction to completion.[3]
-
Moisture: TBDMS-Cl is highly sensitive to moisture and can be hydrolyzed, rendering it inactive.[4][5] Ensure all glassware is oven-dried and solvents are anhydrous. Starting material, like 6-bromohexanol, should also be dry.[6]
-
Reagent Quality: The TBDMS-Cl or the base may have degraded over time. Using fresh or properly stored reagents is crucial.[6][7]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.[3][8]
-
Steric Hindrance: While 6-bromohexanol is a primary alcohol and less sterically hindered, bulky protecting groups can sometimes present challenges.[2][9]
Q3: I am observing multiple spots on my TLC plate after the reaction. What could be the side products?
A3: Multiple spots on a TLC plate could indicate the presence of unreacted starting material, the desired TBDMS-protected product, and potential side products. One common side product is the formation of a disilyl ether (bis-TBDMS ether) if there are any diol impurities in your starting material. Another possibility, though less common with primary alcohols, is the formation of silyl enol ethers if any ketone or aldehyde impurities are present. In the case of 6-bromohexanol, intermolecular etherification to form Br-(CH₂)₆-O-(CH₂)₆-OH is a potential, though less likely, side reaction under certain conditions.
Q4: Can the choice of base affect the outcome of the reaction?
A4: Yes, the choice of base is critical. Imidazole is a highly effective catalyst and base for TBDMS protection.[10][11][12] It is believed to form a highly reactive N-TBDMS-imidazole intermediate that readily silylates the alcohol.[11][13] Triethylamine (TEA) is another common base, though it is generally less effective than imidazole.[1][14] For more hindered or less reactive alcohols, stronger, non-nucleophilic bases like 2,6-lutidine or DBU may be employed, often in conjunction with the more reactive TBDMS triflate (TBDMSOTf).[3][13]
Q5: How can I purify my TBDMS-protected 6-bromohexanol if I suspect it is unstable on silica gel?
A5: TBDMS ethers are generally stable to silica gel chromatography.[13] However, if you suspect cleavage on the column, which can sometimes occur with very sensitive substrates or acidic silica gel, you can take precautions.[8] Neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent can help. Alternatively, using a different stationary phase like neutral alumina or florisil may be beneficial. A simple filtration through a plug of silica gel can also sometimes be sufficient to remove polar impurities without significant product cleavage.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Reaction | 1. Moisture in reagents/glassware. [4][5][6] | - Oven-dry all glassware and cool under an inert atmosphere. - Use anhydrous solvents. - Ensure starting material is dry.[6] |
| 2. Degraded TBDMS-Cl. [6] | - Use a fresh bottle of TBDMS-Cl. - Store TBDMS-Cl under an inert atmosphere and away from moisture.[7] | |
| 3. Insufficient reaction time or temperature. [8] | - Monitor the reaction by TLC over a longer period. - Consider gently heating the reaction mixture (e.g., to 40-50 °C).[15] | |
| Incomplete Reaction | 1. Suboptimal stoichiometry. [3] | - Increase the equivalents of TBDMS-Cl (e.g., to 1.5 eq) and imidazole (e.g., to 3.0 eq). |
| 2. Less reactive alcohol. | - For more hindered or challenging alcohols, consider using the more reactive TBDMS triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[3][13] | |
| 3. Poor solvent choice for a polar substrate. [3] | - While DMF is a good solvent for polar substrates, ensure it is anhydrous.[6][10] Acetonitrile can be an alternative. | |
| Multiple Products Observed | 1. Incomplete reaction. | - See "Incomplete Reaction" section above. |
| 2. Presence of diol impurities. | - Purify the starting 6-bromohexanol before the protection reaction. | |
| 3. Side reactions. | - Ensure the reaction is run under an inert atmosphere to prevent oxidation. - Use highly pure reagents. | |
| Product Cleavage During Workup/Purification | 1. Acidic conditions during aqueous workup. | - Use a saturated solution of sodium bicarbonate for the aqueous wash to neutralize any residual acid. |
| 2. Acidic silica gel. [8] | - Neutralize the silica gel with triethylamine before use. - Use neutral alumina or florisil for chromatography. |
Experimental Protocol: TBDMS Protection of 6-Bromohexanol
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
6-bromohexanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-bromohexanol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Stir the mixture until the imidazole has completely dissolved.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[15]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine to remove DMF and imidazole byproducts.[15]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected 6-bromohexanol.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting an incomplete TBDMS protection reaction and the general reaction pathway.
Caption: Troubleshooting workflow for incomplete TBDMS protection.
Caption: Simplified reaction pathway for TBDMS protection.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. reddit.com [reddit.com]
- 4. zxchem.com [zxchem.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. symaxlaboratories.net [symaxlaboratories.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Silyl Groups - Gelest [technical.gelest.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of (6-Bromohexyloxy)-tert-butyldimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (6-Bromohexyloxy)-tert-butyldimethylsilane via column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be decomposing on the silica gel column. What can I do?
A1: Silyl ethers can be sensitive to the acidic nature of standard silica gel[1][2]. If you observe degradation, which may appear as streaking on a TLC plate or the appearance of new, more polar spots, consider the following solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-2%), to your eluent system[1][2]. This can help prevent the cleavage of the silyl ether.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral) or Florisil for the purification[3].
-
Minimize Residence Time: Optimize your chromatography conditions for a faster elution by adjusting the polarity of the mobile phase or using a shorter column[1].
Q2: I'm struggling to find a suitable solvent system for the separation. How do I determine the right eluent?
A2: The ideal solvent system, or eluent, should provide a good separation between your desired product and any impurities. Thin-layer chromatography (TLC) is the best method for determining the optimal eluent.
-
Target Rf Value: Aim for an Rf value for this compound between 0.25 and 0.35 on your TLC plate. This generally translates to a good elution profile on a column.
-
Starting Solvent System: For a relatively non-polar compound like this compound, begin with a low polarity eluent such as 5-10% ethyl acetate in hexanes[4].
-
Adjusting Polarity: If the Rf is too low (the spot doesn't move far from the baseline), increase the polarity of the eluent by adding more ethyl acetate. If the Rf is too high (the spot moves too close to the solvent front), decrease the polarity by reducing the amount of ethyl acetate[4].
Q3: My product is not eluting from the column, even after I've passed a large volume of solvent through it. What could be the issue?
A3: There are several potential reasons for a compound failing to elute:
-
Incorrect Solvent System: The eluent may be too non-polar. Double-check the solvents you used to ensure you haven't made a mistake[3]. You can try gradually increasing the polarity of your eluent to see if the compound begins to move.
-
Decomposition: The compound may have decomposed on the column, as discussed in Q1[3].
-
Insolubility: The compound may have crystallized on the column if it has poor solubility in the chosen eluent, blocking the solvent flow. This is a rare but problematic occurrence[3].
Q4: The fractions I've collected contain a mixture of my product and impurities. How can I improve the separation?
A4: Co-elution of impurities indicates poor separation. Here are some strategies to improve resolution:
-
Optimize the Eluent: A small change in the solvent system can sometimes make a big difference. Re-evaluate your TLC to find an eluent that provides a greater separation between the spots.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can start with a less polar eluent and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Column Dimensions: Using a longer and narrower column can improve separation, although it will increase the elution time.
-
Sample Loading: Ensure you load the sample onto the column in a narrow band. A wide sample band will lead to broader peaks and poorer separation[5].
Data Presentation
Table 1: Typical TLC Solvent Systems for Compounds of Varying Polarity.
| Compound Polarity | Suggested Starting Solvent System (v/v) | Expected Rf Range of Target Compound |
| Non-polar | 5% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Moderately Polar | 10-50% Ethyl Acetate in Hexanes[4] | 0.2 - 0.4 |
| Polar | 5-10% Methanol in Dichloromethane[4] | 0.2 - 0.4 |
| Very Polar/Acidic | 5% Methanol in Dichloromethane + 0.1-2% Acetic Acid[4] | 0.2 - 0.4 |
| Basic | 5% Methanol in Dichloromethane + 0.1-2% Triethylamine[2] | 0.2 - 0.4 |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification. The exact solvent system should be determined by TLC analysis prior to starting the column.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)[6]
-
Sand
-
Cotton or glass wool
-
Crude this compound
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture, determined by TLC)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition[5].
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Choose one method):
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica gel, allowing it to absorb into the stationary phase[5].
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column[5].
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to begin the elution process. Maintain a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction in test tubes).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product[7].
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. rsc.org [rsc.org]
- 7. orgsyn.org [orgsyn.org]
Stability of (6-Bromohexyloxy)-tert-butyldimethylsilane under acidic and basic conditions
Technical Support Center: (6-Bromohexyloxy)-tert-butyldimethylsilane
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist you in your work with this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the tert-butyldimethylsilyl (TBDMS) ether moiety in this compound?
A1: The TBDMS ether is a robust protecting group for alcohols, significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ether due to the steric hindrance of the tert-butyl group.[1][2] It is generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including chromatography.[2]
Q2: Under what acidic conditions will the TBDMS ether cleave?
A2: The TBDMS ether is susceptible to cleavage under acidic conditions. The rate of cleavage depends on the specific acid, solvent, and temperature. Mild conditions such as acetic acid in a mixture of THF and water, or catalytic amounts of acids like pyridinium p-toluenesulfonate (PPTS) in methanol, can effectively remove the TBDMS group.[2][3] Stronger acidic conditions will lead to faster cleavage.[4]
Q3: Is the TBDMS ether stable under basic conditions?
A3: The TBDMS ether is generally considered stable to aqueous bases.[5] However, it can be cleaved under forcing basic conditions, such as using excess lithium hydroxide in a mixture of dioxane, ethanol, and water at elevated temperatures.[2] For most applications, it is stable to common amine bases and hydroxide at room temperature.
Q4: What is the stability and reactivity of the 1-bromohexane moiety?
A4: The 1-bromohexane portion of the molecule is a primary alkyl halide. This functional group is susceptible to nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2) reactions.[6][7] It is generally stable under neutral and acidic conditions but will react with nucleophiles and bases.
Q5: How does the 1-bromohexane moiety behave under basic/nucleophilic conditions?
A5: Under basic or nucleophilic conditions, the primary alkyl bromide will typically undergo an SN2 reaction, where the bromide is displaced by a nucleophile.[8] If a strong, sterically hindered base is used (e.g., potassium tert-butoxide), the E2 elimination reaction to form a terminal alkene can become more competitive.[9][10]
Q6: Is there a risk of intramolecular reactions with this molecule?
A6: Yes, under certain conditions, an intramolecular reaction is possible. If the TBDMS ether is cleaved to reveal the primary alcohol, the resulting alkoxide (under basic conditions) could potentially act as an intramolecular nucleophile, attacking the carbon bearing the bromine to form a seven-membered cyclic ether (oxepane). This is a type of Williamson ether synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete TBDMS deprotection | 1. Reaction time is too short. 2. Acid catalyst is too weak or used in insufficient quantity. 3. Reaction temperature is too low. | 1. Monitor the reaction by TLC and extend the reaction time. 2. Use a stronger acid catalyst (e.g., p-TsOH) or increase the concentration of the current acid.[4] 3. Gently warm the reaction mixture, but be mindful of potential side reactions. |
| Unexpected loss of the bromo group | 1. Presence of a nucleophile in the reaction mixture. 2. Use of a reducing agent that can cleave the C-Br bond. | 1. Ensure all reagents and solvents are free from nucleophilic contaminants. 2. Avoid using reagents known to reduce alkyl halides if the bromo group needs to be retained. |
| Formation of an alkene byproduct | 1. Use of a strong, sterically hindered base. 2. Elevated reaction temperatures. | 1. If substitution is desired, use a less sterically hindered, more nucleophilic reagent.[9][10] 2. Run the reaction at a lower temperature to favor the substitution pathway over elimination. |
| Formation of a cyclic ether (oxepane) | 1. TBDMS deprotection followed by exposure to basic conditions. | 1. If the free alcohol is desired, ensure the workup is performed under neutral or slightly acidic conditions to prevent alkoxide formation and subsequent cyclization. 2. If the goal is a reaction at the bromide, ensure the TBDMS group remains intact by avoiding acidic or fluoride-containing reagents. |
Quantitative Data Summary
The stability of the functional groups in this compound is highly dependent on the reaction conditions. The following tables provide a summary of the relative stability.
Table 1: Relative Stability and Cleavage Conditions for the TBDMS Ether Moiety
| Condition | Reagent Examples | Relative Stability | Typical Outcome |
| Mildly Acidic | Acetic Acid/THF/H₂O; PPTS/MeOH | Low | Cleavage to the alcohol.[2][3] |
| Strongly Acidic | HCl, H₂SO₄ | Very Low | Rapid cleavage to the alcohol.[11] |
| Basic | K₂CO₃/MeOH; NaOH/H₂O (RT) | High | Generally stable.[5] |
| Forcing Basic | LiOH/Dioxane/EtOH/H₂O (90°C) | Low | Cleavage to the alcohol.[2] |
| Fluoride Ion | TBAF/THF; HF-Pyridine | Very Low | Rapid cleavage to the alcohol.[12] |
Table 2: Reactivity of the 1-Bromohexane Moiety
| Condition | Reagent Examples | Predominant Mechanism | Typical Outcome |
| Acidic | Acetic Acid, HCl | None | Stable |
| Nucleophilic | NaCN, NaN₃, NaSR | SN2 | Substitution of Br with the nucleophile.[7] |
| Strong, Non-hindered Base | NaOH, NaOEt | SN2 / E2 | Primarily substitution, some elimination.[6] |
| Strong, Hindered Base | KtBuO | E2 | Primarily elimination to form 1-hexene derivative.[9] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of the TBDMS Ether
-
Dissolve this compound (1.0 eq) in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting 6-bromohexan-1-ol by column chromatography if necessary.
Protocol 2: General Procedure for Nucleophilic Substitution at the Alkyl Bromide
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add the desired nucleophile (e.g., sodium azide, 1.2 eq).
-
Stir the reaction mixture at room temperature or heat gently if required.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualizations
Below are diagrams illustrating the key reaction pathways for this compound.
Caption: Acid-catalyzed deprotection pathway.
Caption: Competing SN2 and E2 pathways under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with Silyl Ether Containing Alkyl Halides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Grignard reactions with silyl ether-containing alkyl halides.
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group necessary for alcohols in Grignard reactions?
Grignard reagents are potent nucleophiles and strong bases.[1][2] The acidic proton of a hydroxyl group will react with the Grignard reagent in a rapid acid-base reaction, quenching the reagent and preventing it from reacting with the desired electrophile.[1] To avoid this, the alcohol is temporarily converted into a non-acidic functional group, such as a silyl ether, which is inert to the Grignard reagent.[3]
Q2: Which silyl ether protecting group should I choose?
The choice of silyl ether depends on the stability required during the Grignard reaction and the conditions needed for its subsequent removal.[4][5] Sterically hindered silyl ethers are more stable. The general order of stability is:
-
TMS (Trimethylsilyl): Very labile and suitable for temporary protection.[4][5]
-
TES (Triethylsilyl): More stable than TMS.[4]
-
TBDMS/TBS (tert-Butyldimethylsilyl): A robust and versatile protecting group, widely used in multi-step synthesis.[4][5]
-
TIPS (Triisopropylsilyl): Offers greater stability than TBDMS due to increased steric hindrance.[4]
-
TBDPS (tert-Butyldiphenylsilyl): One of the most stable silyl ethers, particularly under acidic conditions.[4]
Q3: Can the Grignard reagent cleave the silyl ether protecting group?
While silyl ethers are generally stable to Grignard reagents, cleavage can occur under certain conditions, especially with less sterically hindered silyl ethers like TMS. The high basicity of the Grignard reagent can facilitate the cleavage of the Si-O bond. More robust protecting groups like TBDMS or TIPS are less susceptible to this side reaction.
Q4: My Grignard reaction with a silyl ether-containing alkyl halide is not starting. What should I do?
Failure to initiate is a common issue in Grignard reactions. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[6] Activation is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[7][8]
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[9] All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[7]
-
Check the Alkyl Halide: Ensure the silyl ether-protected alkyl halide is pure and free of any residual acid from the protection step.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[10][11]
Q5: I am observing a significant amount of a homocoupled dimer (R-R) as a byproduct. What is happening and how can I prevent it?
This byproduct is likely the result of a Wurtz-type coupling reaction, where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted alkyl halide.[12][13] This is more common with reactive halides like benzylic and allylic halides.[13] To minimize this side reaction:
-
Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[13]
-
Temperature Control: Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote Wurtz coupling.[12][13]
-
Solvent Selection: For certain substrates, diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) may give better results than THF in suppressing Wurtz coupling.[13]
Troubleshooting Guide: Low Product Yield
Low yields in Grignard reactions involving silyl ether-protected substrates can stem from various factors. Use the following guide to diagnose and resolve common issues.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no formation of Grignard reagent | Inactive magnesium surface due to oxide layer.[6] | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[7][8] |
| Wet glassware or solvents.[9] | Flame-dry all glassware and use anhydrous solvents.[7] | |
| Impure alkyl halide. | Purify the silyl ether-containing alkyl halide before use. | |
| Significant Wurtz coupling byproduct | High local concentration of alkyl halide.[13] | Add the alkyl halide slowly and dropwise to the magnesium suspension.[13] |
| Elevated reaction temperature.[12][13] | Control the reaction temperature, maintaining a gentle reflux.[12] | |
| Inappropriate solvent choice.[13] | Consider using diethyl ether or 2-MeTHF instead of THF for reactive halides.[13] | |
| Cleavage of the silyl ether | Use of a labile silyl ether (e.g., TMS). | Employ a more robust protecting group like TBDMS or TIPS.[4] |
| Prolonged reaction time or high temperature. | Optimize reaction time and temperature to minimize decomposition. | |
| Low conversion of the electrophile | Sterically hindered Grignard reagent or electrophile. | Use a less hindered reagent if possible, or consider using "Turbo-Grignard" reagents (with LiCl) to enhance reactivity. |
| Enolization of the carbonyl substrate. | Add the electrophile at a lower temperature (e.g., 0 °C or below). |
Data Presentation: Relative Stability of Common Silyl Ethers
The stability of silyl ethers is a critical consideration. The following tables provide a comparative overview of the relative stability of common silyl ethers under acidic and basic conditions.
Table 1: Relative Stability of Silyl Ethers in Acidic Media [14]
| Silyl Ether | Relative Resistance to Acid-Catalyzed Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Table 2: Relative Stability of Silyl Ethers in Basic Media [14]
| Silyl Ether | Relative Resistance to Base-Catalyzed Hydrolysis |
| TMS | 1 |
| TES | 100 |
| TBDMS | 20,000 |
| TBDPS | 20,000 |
| TIPS | 100,000 |
Experimental Protocols
Protocol 1: Protection of a Haloalcohol with TBDMSCl
This protocol describes the protection of 3-bromo-1-propanol as an example.
Materials:
-
3-bromo-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-bromo-1-propanol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected bromohydrin.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Grignard Reaction with a TBDMS-Protected Alkyl Halide
This protocol outlines the formation of a Grignard reagent from (3-bromopropoxy)(tert-butyl)dimethylsilane and its subsequent reaction with an electrophile (e.g., acetone).
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
(3-bromopropoxy)(tert-butyl)dimethylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Acetone (or other electrophile)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.
-
Gently heat the flask until the iodine sublimes and its color disappears, indicating magnesium activation.[13] Allow to cool to room temperature.
-
Add a small amount of a solution of the TBDMS-protected alkyl bromide (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by gentle refluxing and a cloudy appearance), add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the electrophile (e.g., acetone, 1.0 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The silyl ether can be deprotected at this stage or the protected alcohol can be purified by column chromatography.
-
Protocol 3: Deprotection of the Silyl Ether
Materials:
-
Crude silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the crude silyl-protected alcohol in THF.
-
Add TBAF solution (1.1 eq.) and stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Visualizations
Caption: Troubleshooting workflow for a failed Grignard reaction initiation.
Caption: Wurtz coupling as a side reaction in Grignard reagent formation.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. gelest.com [gelest.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to avoid cleavage of TBDMS during workup and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unintended cleavage of tert-butyldimethylsilyl (TBDMS) ethers during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of unintentional TBDMS group cleavage?
A1: The most common reasons for the premature cleavage of TBDMS ethers are exposure to acidic or basic conditions, and the presence of fluoride ions. The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of cleavage is influenced by factors such as the steric bulk of the substituents on the silicon atom, pH, temperature, and solvent choice.
Q2: How does the structure of the silyl ether influence its stability?
A2: The stability of silyl ethers is directly related to the steric hindrance around the silicon atom. Bulkier silyl groups are generally more stable. The stability generally increases in the following order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[1][2] TBDMS ethers are significantly more stable than TMS ethers, making them more resilient to a wider range of reaction conditions.[3]
Q3: Can the choice of solvent contribute to TBDMS cleavage?
A3: Yes, the solvent can play a significant role. Protic solvents, such as methanol, can facilitate the hydrolysis of silyl ethers, especially in the presence of trace amounts of acid or base.[1] For sensitive substrates, it is advisable to use anhydrous, aprotic solvents.
Q4: Are TBDMS ethers stable to aqueous basic conditions?
A4: TBDMS ethers are generally considered stable to aqueous bases.[4][5] However, they can be cleaved under more forceful basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of TBDMS-protected compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| TBDMS group is cleaved during aqueous workup. | The aqueous solution is too acidic or basic. | Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use a buffered aqueous solution, such as saturated sodium bicarbonate or ammonium chloride, for washing.[1] |
| Prolonged exposure to the aqueous phase. | Perform extractions quickly and minimize the contact time between the organic and aqueous layers.[1] | |
| The TBDMS ether is particularly labile. | For highly sensitive compounds, consider a non-aqueous workup if the reaction permits. Alternatively, switching to a more robust protecting group like TBDPS for future experiments may be necessary.[6] | |
| TBDMS group is cleaved during silica gel chromatography. | Residual acidity of the silica gel. | Neutralize the silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent.[1][7] Alternatively, commercially available neutral silica gel can be used. |
| The eluent is too polar or contains a protic solvent. | Use a less polar eluent system if possible. If a protic solvent like methanol is required, add a small percentage (0.5-2%) of triethylamine to the eluent to suppress cleavage.[1][7] | |
| The compound has a long residence time on the column. | Optimize the chromatography conditions to ensure the compound elutes as quickly as possible without sacrificing separation. | |
| TBDMS cleavage is observed on TLC plates. | The silica on the TLC plate is acidic. | Pre-run the TLC plates in a mobile phase containing a small amount of triethylamine (e.g., 1%) before spotting your compound.[7] |
Data Presentation
Relative Stability of Common Silyl Ethers
The following table summarizes the relative rates of hydrolysis for common silyl ethers under acidic and basic conditions, highlighting the superior stability of TBDMS compared to less sterically hindered silyl ethers.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[3][8]
Experimental Protocols
Protocol 1: Mild Aqueous Workup
This protocol is designed to minimize TBDMS cleavage during the workup of a reaction mixture.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Neutralization: Check the pH of the aqueous layer with pH paper. If it is acidic, add a saturated aqueous solution of sodium bicarbonate dropwise until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) quickly and efficiently.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a moderate temperature.
Protocol 2: Preparation of Neutralized Silica Gel for Column Chromatography
This protocol describes how to neutralize silica gel to prevent the cleavage of acid-sensitive compounds like TBDMS ethers.
-
Slurry Preparation: In a fume hood, add the required amount of silica gel to a round-bottom flask. Add a solution of 1-2% triethylamine in a non-polar solvent (e.g., hexane or petroleum ether) to create a slurry.[9]
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is a free-flowing powder.
-
Drying: Dry the neutralized silica gel under high vacuum for several hours to remove any residual solvent and triethylamine.
-
Column Packing: Pack the column with the neutralized silica gel using your desired eluent system. It is also recommended to add 0.5-1% triethylamine to the eluent for added protection.[7]
Visualizations
Caption: Troubleshooting workflow for TBDMS cleavage during aqueous workup.
Caption: Troubleshooting workflow for TBDMS cleavage during silica gel chromatography.
References
Validation & Comparative
TBDMS vs. TIPS: A Comparative Guide to Protecting Groups for Primary Alcohols
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is paramount to achieving desired chemical transformations with high fidelity. Among the most versatile and widely employed protecting groups are silyl ethers, with tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers being two of the most common choices for the protection of primary alcohols. This guide provides an objective, data-driven comparison of TBDMS and TIPS protecting groups, offering insights into their relative stability, reactivity, and practical applications in research and development.
Performance Comparison: Stability and Reactivity
The fundamental difference between TBDMS and TIPS protecting groups lies in the steric hindrance around the silicon atom. The TIPS group, with its three bulky isopropyl substituents, is significantly more sterically hindered than the TBDMS group, which possesses one bulky tert-butyl group and two smaller methyl groups. This steric disparity is the primary determinant of their distinct stability profiles and reactivity.[1]
The choice of a silyl protecting group is dictated by the steric hindrance around the silicon atom, which influences the rate of formation, stability to various reaction conditions, and the ease of cleavage.[2] Generally, bulkier groups react more slowly but provide greater stability.[2]
Relative Stability
The enhanced steric bulk of the TIPS group renders it substantially more stable than the TBDMS group under both acidic and basic conditions. This increased stability makes TIPS the preferred choice when the protected primary alcohol must endure harsh reaction conditions.
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
Data compiled from multiple sources.[3][4]
Reaction Conditions for Protection
The protection of primary alcohols with both TBDMS and TIPS is typically achieved by reacting the alcohol with the corresponding silyl chloride (TBDMS-Cl or TIPS-Cl) in the presence of a base. Due to the greater steric hindrance of TIPS-Cl, its reaction with primary alcohols is generally slower than that of TBDMS-Cl.
| Protecting Group | Silylating Agent | Typical Base | Typical Solvent | Typical Reaction Time (Primary Alcohol) | Typical Yield |
| TBDMS | TBDMS-Cl | Imidazole | DMF | 2 - 16 hours | >95% |
| TIPS | TIPS-Cl | Imidazole | DMF | 12 - 24 hours | Moderate to High |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMS and TIPS, and their subsequent deprotection.
Protection of a Primary Alcohol with TBDMS-Cl
Objective: To protect a primary alcohol as its TBDMS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[5]
Protection of a Primary Alcohol with TIPS-Cl
Objective: To protect a primary alcohol as its TIPS ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TIPS-Cl to the reaction mixture.
-
Stir the reaction at room temperature. The reaction time will generally be longer than for TBDMS protection due to the increased steric hindrance of the TIPS group.[2] Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described for the TBDMS protection.
-
Purify the crude product by flash column chromatography.
Deprotection of a TBDMS Ether
Objective: To remove the TBDMS protecting group.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add the TBAF solution to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. Deprotection is typically rapid.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography to yield the deprotected alcohol.[2]
Deprotection of a TIPS Ether
Objective: To remove the TIPS protecting group.
Materials:
-
TIPS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TIPS-protected alcohol in THF.
-
Add the TBAF solution to the reaction mixture.
-
Stir the reaction at room temperature. Due to the increased stability of the TIPS group, longer reaction times or gentle heating may be required compared to TBDMS deprotection.[2]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described for the TBDMS deprotection.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the key chemical transformations and decision-making processes involved in the use of TBDMS and TIPS protecting groups.
References
Navigating Purity: A Comparative Guide to Analytical Methods for (6-Bromohexyloxy)-tert-butyldimethylsilane
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for determining the purity of (6-Bromohexyloxy)-tert-butyldimethylsilane, a key organosilicon building block. We present a head-to-head evaluation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with detailed experimental protocols and supporting data to inform your selection of the most suitable technique.
This compound is a versatile reagent in organic synthesis, often utilized for the introduction of a protected hydroxyl group. Its purity is critical to avoid the introduction of unwanted side products in subsequent reaction steps. The choice of analytical method for purity assessment depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the available instrumentation.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Typical Purity Range | 95-99.9% | 90-99% | 95-100% |
| Strengths | High resolution for volatile impurities, robust and widely available. | Suitable for non-volatile impurities, non-destructive. | Primary method (no need for a specific reference standard), provides structural information, highly accurate.[1][2][3][4][5] |
| Limitations | Requires analyte to be thermally stable and volatile. | Lower sensitivity for non-UV active compounds, requires a chromophore or universal detector.[6][7] | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer for best results.[8] |
| Common Impurities Detected | Starting materials (e.g., 6-bromohexan-1-ol), residual solvents, byproducts of silylation. | Non-volatile oligomeric impurities, unreacted starting materials. | A wide range of organic impurities with distinct proton signals. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a workhorse technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of closely related impurities.
Potential Impurities: The synthesis of this compound typically involves the reaction of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride.[9] Potential impurities could therefore include:
-
Starting Materials: Unreacted 6-bromohexan-1-ol and tert-butyldimethylsilyl chloride.
-
Byproducts: Hexamethyldisiloxane (from the hydrolysis of the silylating agent) and bis(tert-butyldimethylsilyl) ether of 1,6-hexanediol.
-
Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane or pyridine.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
-
Quantification: Purity is determined by area percent, assuming all components have a similar response factor with the FID.
Workflow for GC-FID Purity Analysis:
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-volatile or thermally labile impurities, HPLC is the method of choice. Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is necessary.[6][7][10]
Experimental Protocol:
-
Instrument: HPLC system with a refractive index detector (RID).
-
Column: A normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20 µL of a 5 mg/mL solution in the mobile phase.
-
Quantification: Purity is determined by area percent. A calibration curve with a reference standard is required for accurate quantification.
Workflow for HPLC-RID Purity Analysis:
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity determination, as it does not require a reference standard of the analyte.[1][2][3][4][5] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity.
Experimental Protocol:
-
Instrument: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Relationship for qNMR Purity Calculation:
Conclusion: Selecting the Right Tool for the Job
The choice of the analytical method for determining the purity of this compound should be guided by the specific requirements of the analysis.
-
GC-FID is an excellent choice for routine quality control, offering high resolution for volatile impurities and robust performance.
-
HPLC-RID is valuable when non-volatile impurities are a concern, providing a complementary separation mechanism to GC.
-
qNMR stands out as a primary and highly accurate method for purity assessment, especially for the certification of reference materials or when a high degree of confidence in the purity value is required. Its ability to provide structural information simultaneously is an added advantage.
By understanding the strengths and limitations of each technique and implementing the appropriate experimental protocols, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. pharmacognosy.pharmacy.uic.edu [pharmacognosy.pharmacy.uic.edu]
- 3. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 4. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buy this compound | 129368-70-3 [smolecule.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to GC-MS Analysis of (6-Bromohexyloxy)-tert-butyldimethylsilane for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the impurity profiling of (6-Bromohexyloxy)-tert-butyldimethylsilane. Ensuring the purity of chemical reagents and intermediates is a critical aspect of research and pharmaceutical development, as impurities can significantly impact reaction outcomes, biological activity, and patient safety.[1][2] This document outlines potential impurities, compares analytical methods, and provides detailed experimental protocols to aid in the accurate identification and quantification of unwanted chemical entities.
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route.[3] Common methods for the synthesis of silyl ethers involve the reaction of an alcohol with a silyl halide in the presence of a base.[4] For this compound, a likely synthesis involves the reaction of 6-bromohexan-1-ol with tert-butyldimethylsilyl chloride. Based on this, potential impurities could include:
-
Starting Materials: Unreacted 6-bromohexan-1-ol and tert-butyldimethylsilyl chloride.
-
By-products of Silylation: Hexamethyldisiloxane, formed from the hydrolysis of the silylating agent.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps, such as dichloromethane, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Degradation Products: Products resulting from the breakdown of the target molecule, which could be initiated by factors like temperature or moisture.
Comparison of GC-MS Analytical Methods
The choice of GC column and temperature programming is crucial for achieving optimal separation of impurities. Below is a comparison of two hypothetical GC-MS methods using different capillary columns.
Table 1: Comparison of GC-MS Method Parameters
| Parameter | Method A | Method B |
| GC Column | Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | Agilent DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (10:1) | Split (10:1) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | 60 °C (hold 2 min), ramp to 240 °C at 8 °C/min, hold 10 min |
| MS Transfer Line | 280 °C | 250 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu | 40-450 amu |
Impurity Profiling: Comparative Data
The following table presents hypothetical quantitative data for impurities in a sample of this compound analyzed by the two methods described above. The data illustrates how different columns can affect the resolution and quantification of impurities.
Table 2: Hypothetical Impurity Profile of this compound
| Impurity | Retention Time (min) - Method A | Area % - Method A | Retention Time (min) - Method B | Area % - Method B |
| Dichloromethane | 3.45 | 0.02 | 4.12 | 0.02 |
| Hexamethyldisiloxane | 5.89 | 0.15 | 6.55 | 0.14 |
| 6-Bromohexan-1-ol | 12.34 | 0.25 | 15.89 | 0.26 |
| This compound | 18.76 | 99.50 | 22.45 | 99.49 |
| Unidentified Impurity 1 | 19.12 | 0.05 | 23.01 | 0.06 |
| Unidentified Impurity 2 | 20.54 | 0.03 | 24.87 | 0.03 |
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a detailed procedure for the analysis of this compound using a standard GC-MS system.
4.1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of high-purity dichloromethane in a clean glass vial.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode from m/z 40 to 450.
4.3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative percentage area of each impurity.
-
For unknown impurities, analyze the fragmentation patterns to propose potential structures.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical process for impurity identification.
Caption: Experimental workflow for GC-MS impurity profiling.
Caption: Logical workflow for impurity identification.
Conclusion
The GC-MS methodology is a powerful tool for the impurity profiling of this compound.[5] The choice of a non-polar column like the DB-5MS is generally suitable for the analysis of silyl ethers. However, for specific separation challenges, a more polar column such as a DB-WAX could provide alternative selectivity. A systematic approach, including careful sample preparation, method optimization, and thorough data analysis, is essential for accurate and reliable impurity profiling, which in turn ensures the quality and safety of the final products in research and drug development.[1]
References
Comparing the stability of different silyl ethers in PROTAC synthesis
For Researchers, Scientists, and Drug Development Professionals
The modular nature of Proteolysis Targeting Chimeras (PROTACs) necessitates a robust and highly controlled synthetic strategy. The use of protecting groups is paramount to avoid unwanted side reactions during the multi-step assembly of the three core components: the warhead for the protein of interest (POI), the E3 ligase ligand, and the linker. Silyl ethers are among the most versatile and widely employed protecting groups for hydroxyl functionalities present in warheads, E3 ligase ligands, or within the linker itself. Their popularity stems from their ease of installation, general stability, and, most importantly, the ability to tune their lability, allowing for selective and orthogonal deprotection.[1][2]
This guide provides a comparative analysis of the stability of commonly used silyl ethers in the context of PROTAC synthesis. We present quantitative data on their relative stability under various conditions, detailed experimental protocols for their installation and removal, and a logical workflow for their application in an orthogonal protection strategy.
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[3] Increased steric hindrance around the silicon-oxygen bond impedes the approach of reagents, thereby enhancing the stability of the protecting group.[3][4] The choice of a specific silyl ether is a critical strategic decision in PROTAC synthesis, directly impacting the reaction conditions that can be employed in subsequent steps.
The following table summarizes the relative stability of common silyl ethers under acidic and fluoride-mediated basic conditions. This data is crucial for designing orthogonal protection strategies, where one silyl ether can be selectively cleaved in the presence of another.
| Silyl Ether | Abbreviation | Relative Stability to Acidic Hydrolysis[4][5] | Relative Stability to Fluoride-Mediated Cleavage[4][5] | Key Characteristics & Typical Applications in PROTAC Synthesis |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile; often used for temporary protection of hydroxyl groups that need to be unmasked early in the synthesis.[1] Can be cleaved under very mild acidic conditions or during aqueous workup.[3] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, offering a greater window for subsequent reactions.[1][3] Useful when a moderately stable silyl ether is required. |
| tert-Butyldimethylsilyl | TBS or TBDMS | 20,000 | 20,000 | A workhorse protecting group in organic synthesis due to its broad stability to a wide range of non-acidic and non-fluoride conditions.[1][2] Frequently used to protect key hydroxyls on warheads or E3 ligase ligands. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Offers significantly greater steric bulk and stability compared to TBS, particularly under acidic conditions.[1][4] Ideal for protecting hydroxyl groups that must endure numerous synthetic steps. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Exceptionally stable to acidic conditions due to the bulky phenyl groups.[1][4] Its stability is comparable to TBS under fluoride-mediated cleavage, allowing for orthogonal removal strategies.[6] |
Experimental Protocols
The following are representative protocols for the protection of a primary alcohol with a silyl ether and its subsequent deprotection. These protocols can be adapted for different substrates and silylating agents with appropriate modifications to reaction times and purification methods.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
Objective: To protect a primary hydroxyl group as a TBS ether, a common step in preparing a functionalized linker or modifying a warhead/E3 ligase ligand.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Protocol 2: Fluoride-Mediated Deprotection of a TBS Ether
Objective: To selectively remove a TBS protecting group, for instance, to unmask a hydroxyl group for subsequent conjugation in the final steps of PROTAC assembly.
Materials:
-
TBS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the 1 M solution of TBAF in THF (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[4]
Visualization of Silyl Ether Application in PROTAC Synthesis
The following diagrams illustrate a conceptual workflow for the synthesis of a PROTAC, highlighting an orthogonal protection strategy using different silyl ethers.
Caption: Orthogonal Silyl Ether Strategy in PROTAC Synthesis.
This workflow demonstrates the strategic use of two different silyl ethers, TBS and TIPS, to achieve selective deprotection during the synthesis of a PROTAC. The less stable TBS group is removed under milder fluoride conditions to allow for the coupling of the E3 ligase ligand, while the more robust TIPS group remains intact. The final deprotection of the TIPS group is performed under more stringent conditions to yield the active PROTAC. This orthogonal approach is fundamental to the efficient and controlled assembly of complex heterobifunctional molecules.
References
A Comparative Guide to the Structural Validation of (6-Bromohexyloxy)-tert-butyldimethylsilane using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's structure is a fundamental requirement in chemical synthesis, drug discovery, and materials science. While various analytical methods provide structural clues, 2D Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, detailed map of atomic connectivity. This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the definitive structural validation of (6-Bromohexyloxy)-tert-butyldimethylsilane, a common bifunctional molecule used in organic synthesis.
The structure of this compound, with systematic numbering for NMR analysis, is presented below:
A Head-to-Head Comparison: 2D NMR vs. Alternative Techniques
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are invaluable, they provide limited information on the complete bonding framework. 2D NMR, conversely, elucidates the precise atom-to-atom connectivity.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous atom-to-atom connectivity, including both short- and long-range correlations.[1][2][3] | Provides a complete covalent framework; applicable to samples in solution; non-destructive. | Can be time-consuming to acquire and interpret; requires higher sample concentration than MS.[1] |
| Mass Spectrometry (MS) | Provides accurate molecular weight and elemental composition; fragmentation can offer structural clues. | High sensitivity, requires minimal sample. | Does not directly reveal the complete bonding framework; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C-O, C-Br, Si-O). | Fast and simple to perform. | Provides limited information on the carbon skeleton and connectivity. |
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment and number of different types of protons and carbons. | Foundational for any NMR-based analysis. | Overlapping signals in complex molecules can make interpretation ambiguous. |
In-Depth Analysis with 2D NMR Spectroscopy
The power of 2D NMR lies in its ability to resolve overlapping signals and reveal through-bond correlations, providing a definitive picture of the molecular structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled, typically protons on adjacent carbon atoms (²JHH or ³JHH).[1] For this compound, COSY is crucial for confirming the integrity of the hexyl chain by showing correlations between adjacent methylene (CH₂) groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached (¹JCH).[4] It provides a direct and unambiguous assignment of all protonated carbons, linking the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[4] For the target molecule, HMBC is essential for connecting the tert-butyldimethylsilyl group to the hexloxy chain via the ether oxygen and confirming the positions of the bromo and silyl ether termini.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the key correlations expected in the 2D NMR spectra of this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C(CH₃)₃ | 0.89 | 26.0 |
| 2 | C(CH₃)₃ | N/A | 18.4 |
| 3 | Si(CH₃)₂ | 0.05 | -5.2 |
| 4 | O-CH₂ | 3.60 | 63.0 |
| 5 | O-CH₂-CH₂ | 1.54 | 32.8 |
| 6 | -(CH₂)₂-CH₂ | 1.38 | 25.5 |
| 7 | -(CH₂)₃-CH₂ | 1.42 | 28.1 |
| 8 | Br-CH₂-CH₂ | 1.85 | 32.5 |
| 9 | Br-CH₂ | 3.41 | 33.9 |
Table 2: Key Expected 2D NMR Correlations
| Experiment | Correlating Proton(s) | Correlating Carbon(s) | Structural Significance |
| COSY | H4 ↔ H5 | N/A | Confirms adjacency of O-CH₂ and its neighboring CH₂. |
| H5 ↔ H6 | N/A | Establishes connectivity within the hexyl chain. | |
| H8 ↔ H9 | N/A | Confirms adjacency of Br-CH₂ and its neighboring CH₂. | |
| HSQC | H1 ↔ C1 | C1 | Assigns the tert-butyl protons and carbons. |
| H3 ↔ C3 | C3 | Assigns the Si-methyl protons and carbons. | |
| H4 ↔ C4 | C4 | Assigns the O-CH₂ protons and carbon. | |
| H9 ↔ C9 | C9 | Assigns the Br-CH₂ protons and carbon. | |
| HMBC | H3 (Si-CH₃) | C2 (C(CH₃)₃), C4 (O-CH₂) | Crucial: Connects the silyl group to the hexloxy chain across the oxygen atom. |
| H1 (t-Bu) | C2 (C(CH₃)₃), C3 (Si-CH₃) | Confirms the tert-butyldimethylsilyl moiety. | |
| H4 (O-CH₂) | C3 (Si-CH₃), C5, C6 | Links the silyl ether to the start of the alkyl chain. | |
| H9 (Br-CH₂) | C7, C8 | Confirms the terminus of the alkyl chain and the position of the bromine atom. |
Experimental Protocols
Reproducible results depend on meticulous experimental methodology. The following is a general protocol for acquiring high-quality 2D NMR spectra for structural validation.
1. Sample Preparation:
-
Concentration: Dissolve approximately 15-25 mg of this compound in 0.6 mL of a suitable deuterated solvent.
-
Solvent: Chloroform-d (CDCl₃) is a common choice. The residual solvent peak (δH ≈ 7.26 ppm) and the solvent carbon signal (δC ≈ 77.16 ppm) can be used for spectral referencing.
-
Purity: Ensure the sample is free of paramagnetic impurities and undissolved material to achieve optimal resolution and signal-to-noise.[1]
2. NMR Instrument & General Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing multinuclear experiments is recommended.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Tuning: Ensure that both the ¹H and ¹³C channels of the probe are properly tuned and matched before acquisition.[1]
3. Specific Experiment Parameters (General Guidance):
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | Standard DQF-COSY or gradient-selected COSY | Gradient-selected, sensitivity-enhanced HSQC | Gradient-selected HMBC |
| Spectral Width | Calibrated based on the ¹H spectrum | ¹H dimension: Calibrated on ¹H spectrum; ¹³C dimension: ~0 to 100 ppm | ¹H dimension: Calibrated on ¹H spectrum; ¹³C dimension: ~0 to 100 ppm |
| Number of Scans | 2-8 per increment | 2-8 per increment | 4-16 per increment |
| Number of Increments | 256-512 in the indirect dimension | 128-256 in the indirect dimension | 256-400 in the indirect dimension |
| ¹JCH Coupling Constant | N/A | Optimized for ~145 Hz | N/A |
| Long-Range JCH Coupling | N/A | N/A | Optimized for 8-10 Hz to observe 2- and 3-bond correlations.[4] |
| Processing | Apply sine-bell window function in both dimensions; perform Fourier transformation, phase, and baseline correction. | Apply squared sine-bell window function in both dimensions; perform Fourier transformation, phase, and baseline correction. | Apply sine-bell or Gaussian window function; perform Fourier transformation, phase, and baseline correction. |
Visualizing the Validation Process
Diagrams can effectively illustrate the experimental and logical workflows involved in structural elucidation.
Caption: A generalized workflow for 2D NMR-based structural validation.
Caption: Logical connections from 2D NMR data to structural validation.
Conclusion
The structural validation of this compound serves as a clear example of the power of modern spectroscopic methods. While 1D NMR and other analytical techniques provide essential preliminary data, they cannot offer the definitive, unambiguous proof of structure provided by a full suite of 2D NMR experiments. By systematically applying COSY to establish proton-proton connectivities, HSQC to link protons to their attached carbons, and HMBC to piece together the molecular fragments through long-range correlations, researchers can confirm the identity and purity of their target molecules with the highest degree of confidence. This rigorous approach is indispensable for ensuring the reliability and reproducibility of scientific research and development.
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Orthogonal Deprotection Strategies: A Comparative Guide for TBDMS and Other Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivity. The ability to selectively unmask a specific functional group in the presence of others, a concept known as orthogonal deprotection, is a critical tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of deprotection strategies for the commonly used tert-butyldimethylsilyl (TBDMS) group and other key protecting groups, supported by experimental data and detailed protocols.
The principle of orthogonality lies in employing protecting groups that can be removed under distinct and non-interfering conditions.[1] For instance, an acid-labile group can be selectively cleaved in the presence of a base-labile or hydrogenation-sensitive group.[2][3] This allows for the sequential modification of a polyfunctional molecule with precision.[4]
Comparative Analysis of Protecting Group Stability and Deprotection
The choice of a protecting group is dictated by its stability towards various reaction conditions and the availability of mild and selective methods for its removal.[1] This section provides a comparative overview of common protecting groups for hydroxyl and amine functionalities.
Hydroxyl Protecting Groups: Silyl Ethers and Benzyl Ethers
Silyl ethers are widely utilized for the protection of alcohols due to their ease of formation, general stability, and diverse deprotection methods.[1] Their stability is primarily influenced by the steric bulk of the substituents on the silicon atom.[5][6] Benzyl and p-methoxybenzyl (PMB) ethers are also common choices, offering robust protection and unique deprotection pathways.
Table 1: Comparison of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability Profile & Orthogonality |
| tert-Butyldimethylsilyl | TBDMS or TBS | Fluoride sources (TBAF), mild acid (AcOH, CSA), various Lewis acids.[5][7][8] | Stable to a wide range of non-acidic and non-fluoride conditions. Orthogonal to many other protecting groups.[5] |
| tert-Butyldiphenylsilyl | TBDPS | More forcing fluoride conditions or stronger acid than TBDMS.[7][9] | More stable than TBDMS to acidic conditions.[5] |
| Triisopropylsilyl | TIPS | More forcing fluoride conditions or stronger acid than TBDMS.[9] | More sterically hindered and generally more stable than TBDMS.[6] |
| Benzyl | Bn | Catalytic hydrogenolysis (H₂, Pd/C), strong acids, or oxidative cleavage.[10][11] | Stable to a wide range of conditions, including acidic and basic environments. Orthogonal to silyl ethers and many carbamates.[10] |
| p-Methoxybenzyl | PMB | Oxidative cleavage (DDQ, CAN), strong acids (TFA).[12][13][14] | Can be selectively removed in the presence of benzyl ethers by oxidation.[14] |
Amine Protecting Groups: Carbamates
Carbamates are the most common protecting groups for amines, with Boc, Fmoc, and Cbz being the workhorses in peptide synthesis and medicinal chemistry. Their distinct cleavage conditions make them excellent partners in orthogonal strategies.[2][3][15]
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability Profile & Orthogonality |
| tert-Butoxycarbonyl | Boc | Strong acids (TFA, HCl).[16][17][18] | Stable to basic conditions and hydrogenolysis. Orthogonal to Fmoc and Cbz.[2][19] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (piperidine, DBU).[20][21][22] | Stable to acidic conditions and hydrogenolysis. Orthogonal to Boc and Cbz.[3][20] |
| Carboxybenzyl | Cbz or Z | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH).[15][23][24] | Stable to the basic conditions used for Fmoc removal and the milder acidic conditions for Boc removal.[15] |
Experimental Protocols
The following are representative experimental protocols for the deprotection of key protecting groups. Researchers should optimize conditions for their specific substrates.
TBDMS Deprotection with Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[5]
Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate (20 mL) and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[16][18]
Fmoc Deprotection with Piperidine
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether, cold
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 mmol) in a 20% solution of piperidine in DMF (10 mL).
-
Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[20][22]
Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 mmol) in methanol or ethanol (15 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[15][25]
PMB Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (18 mL) and water (1 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 mmol, 1.2 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[14]
Visualization of Orthogonal Deprotection Strategies
The following diagrams, generated using Graphviz, illustrate the logical relationships in orthogonal deprotection.
Caption: A logical workflow for the selective modification of a polyfunctional molecule.
Caption: Orthogonality of common protecting groups and their selective deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. A convenient approach for the deprotection and scavenging of the PMB group using POCl3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 18. jk-sci.com [jk-sci.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. peptide.com [peptide.com]
- 23. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 24. total-synthesis.com [total-synthesis.com]
- 25. Cbz-Protected Amino Groups [organic-chemistry.org]
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Silyl Ethers
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of chemical analysis, ensuring the quality and reliability of silyl ethers used as key intermediates and protecting groups in organic synthesis. While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity assessment.[1] This guide provides an objective comparison of qNMR with GC-FID and HPLC-UV for the purity determination of silyl ethers, supported by representative experimental data and detailed methodologies.
Performance Comparison: qNMR vs. GC-FID vs. HPLC-UV
The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the analyte and potential impurities. The following table summarizes the typical performance characteristics of qNMR, GC-FID, and HPLC-UV in the context of silyl ether analysis.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct comparison of integral areas of analyte signals to a certified internal standard.[2] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance. |
| Accuracy | High (typically 98.5% - 101.5% recovery). Considered a primary ratio method.[1] | High (typically 98.0% - 102.0% recovery), dependent on the purity of the reference standard.[3] | High (typically 98.0% - 102.0% recovery), dependent on the purity of the reference standard.[3] |
| Precision (RSD%) | Excellent (< 1.0%). | Excellent (< 2.0%).[3] | Excellent (< 2.0%).[3] |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range. | Analyte dependent, often in the pg range.[3] | Analyte dependent, typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range. | Analyte dependent, often in the pg range. | Analyte dependent, typically in the ng/mL range. |
| Sample Throughput | Lower, especially due to longer relaxation delays required for accurate quantification.[4] | Higher, with typical run times of 20-30 minutes per sample. | Higher, with typical run times of 20-30 minutes per sample. |
| Sample Consumption | Higher (milligrams). | Low (micrograms). | Low (micrograms). |
| Destructive Analysis | No, the sample can be recovered. | Yes. | Yes. |
| Structural Information | Yes, provides unambiguous structure confirmation. | No, identification is based on retention time. | No, identification is based on retention time and UV spectrum. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a specific reference standard of the analyte. | Requires a specific reference standard of the analyte. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the purity assessment of a hypothetical silyl ether, (tert-butyldimethylsilyloxy)cyclohexane, using qNMR, GC-FID, and HPLC-UV.
Quantitative NMR (qNMR) Protocol
1. Materials and Reagents:
-
Analyte: (tert-butyldimethylsilyloxy)cycloxane
-
Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), certified reference material (CRM) with known purity.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the silyl ether analyte into a clean vial using a calibrated analytical balance with a readability of 0.01 mg.
-
Accurately weigh approximately 5-10 mg of the internal standard (BTMSB) into the same vial.
-
Add approximately 0.75 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing the vial for 30 seconds.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 20 ppm
-
Number of Scans (NS): 16
-
Dummy Scans (DS): 4
-
Relaxation Delay (D1): 30 s (should be at least 5 times the longest T₁ of the signals of interest).
-
Acquisition Time (AQ): 4 s
-
Temperature: 298 K
-
4. Data Processing and Analysis:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard. For (tert-butyldimethylsilyloxy)cycloxane, the signal corresponding to the 9 protons of the tert-butyl group can be used. For BTMSB, the signal for the 18 protons of the two trimethylsilyl groups is used.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = (tert-butyldimethylsilyloxy)cycloxane
-
IS = 1,4-Bis(trimethylsilyl)benzene
-
GC-FID Protocol
1. Materials and Reagents:
-
Analyte: (tert-butyldimethylsilyloxy)cycloxane
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Reference Standard: (tert-butyldimethylsilyloxy)cycloxane, with known purity.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of DCM.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL.
-
Sample Solution (0.2 mg/mL): Accurately weigh 2 mg of the analyte and dissolve in 10 mL of DCM.
3. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the analyte.
HPLC-UV Protocol
1. Materials and Reagents:
-
Analyte: (tert-butyldimethylsilyloxy)cycloxane
-
Mobile Phase A: Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Reference Standard: (tert-butyldimethylsilyloxy)cycloxane, with known purity.
2. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 0.5 mg/mL with acetonitrile.
-
Sample Solution (0.2 mg/mL): Accurately weigh 2 mg of the analyte and dissolve in 10 mL of acetonitrile.
3. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase Gradient:
-
0-15 min: 70% B to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Re-equilibrate at 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the analyte.
Visualization of the qNMR Workflow
The following diagram illustrates the logical workflow for the purity assessment of a silyl ether using the qNMR method.
Caption: Workflow for silyl ether purity assessment by qNMR.
Conclusion
Quantitative NMR is a highly accurate and precise method for determining the purity of silyl ethers. Its primary advantage lies in its ability to provide direct, SI-traceable quantification without the need for a substance-specific reference standard, while simultaneously confirming the structure of the analyte. While GC-FID and HPLC-UV offer higher throughput and sensitivity for trace impurities, qNMR serves as an invaluable tool for the definitive purity assessment of reference materials and key synthetic intermediates. For a comprehensive evaluation, these techniques can be employed orthogonally to ensure the highest confidence in the quality of silyl ethers.
References
Navigating Reaction Pathways: A Comparative Guide to LC-MS Methods for Monitoring (6-Bromohexyloxy)-tert-butyldimethylsilane
For researchers, scientists, and professionals in drug development, precise and efficient monitoring of chemical reactions is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for tracking reactions involving (6-Bromohexyloxy)-tert-butyldimethylsilane, a versatile bifunctional molecule employed in organic synthesis. Understanding the nuances of different LC-MS approaches can significantly impact reaction optimization, yield determination, and impurity profiling. Here, we present a comparison of two common reversed-phase LC-MS methods, detailing their experimental protocols and performance characteristics.
This compound is a valuable reagent, featuring a bromo group amenable to nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols.[1] Monitoring its reactions requires analytical techniques that can effectively separate the starting material from products and potential byproducts. LC-MS stands out as a powerful tool for this purpose, offering both chromatographic separation and mass-based detection for confident identification and quantification.[2][3]
Comparative Analysis of LC-MS Methods
Two primary reversed-phase LC-MS methods are proposed and compared for their efficacy in monitoring reactions of this compound. Method A employs a standard C18 column with a water/acetonitrile mobile phase, a workhorse for many small molecule applications. Method B utilizes a C8 column with a water/methanol mobile phase, which can offer different selectivity for halogenated compounds.
| Parameter | Method A: C18 Acetonitrile Gradient | Method B: C8 Methanol Gradient |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C8, 2.1 x 50 mm, 2.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 50-95% B in 5 min | 60-100% B in 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Mode | Full Scan (m/z 100-500) & SIM | Full Scan (m/z 100-500) & SIM |
| Key Ions (SIM) | m/z 295.1, 297.1 [M+H]+ | m/z 295.1, 297.1 [M+H]+ |
Key Considerations for Method Selection:
-
Method A (C18/Acetonitrile): This method generally provides excellent hydrophobic retention and sharp peaks for a wide range of organic molecules. The use of acetonitrile often results in lower backpressure compared to methanol.
-
Method B (C8/Methanol): The C8 stationary phase is less retentive than C18, which can be advantageous for eluting highly nonpolar compounds more quickly. Methanol can offer alternative selectivity compared to acetonitrile and is sometimes preferred for its protic nature in electrospray ionization (ESI).
The choice between these methods will depend on the specific reaction being monitored and the polarity of the expected products and byproducts.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Sample Preparation
-
Reaction Quenching: At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching Solution: Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a 50:50 acetonitrile/water mixture. This prevents further reaction and precipitates any incompatible salts.
-
Filtration/Centrifugation: If precipitates form, centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter to remove particulate matter.
-
Final Dilution: Perform a final dilution of the supernatant or filtrate in the mobile phase starting condition to ensure compatibility with the LC-MS system and to bring the analyte concentration within the linear range of the detector.
LC-MS Analysis
The following protocols correspond to the methods outlined in the comparison table.
Method A: C18 Acetonitrile Gradient
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[4]
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: LC-MS grade water with 0.1% formic acid.
-
Mobile Phase B: LC-MS grade acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0.0 min: 50% B
-
5.0 min: 95% B
-
5.1 min: 95% B
-
5.2 min: 50% B
-
7.0 min: End of run
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM) for target analytes.
-
Key Ions for this compound: m/z 295.1 and 297.1, corresponding to the [M+H]+ isotopic peaks for bromine (79Br and 81Br). The characteristic isotopic pattern of bromine provides high confidence in identification.[5][6]
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Method B: C8 Methanol Gradient
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
LC Column: C8, 2.1 x 50 mm, 2.5 µm particle size.
-
Mobile Phase A: LC-MS grade water with 0.1% formic acid.
-
Mobile Phase B: LC-MS grade methanol with 0.1% formic acid.
-
Gradient Program:
-
0.0 min: 60% B
-
5.0 min: 100% B
-
5.1 min: 100% B
-
5.2 min: 60% B
-
7.0 min: End of run
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (m/z 100-500) and SIM for target analytes.
-
Key Ions for this compound: m/z 295.1 and 297.1 [M+H]+.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Cone Gas Flow: 50 L/Hr.
-
Visualizing the Workflow and Logic
To further clarify the processes, the following diagrams illustrate the reaction pathway, the analytical workflow, and a logical comparison of the LC-MS methods.
References
- 1. Buy this compound | 129368-70-3 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. agilent.com [agilent.com]
- 5. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Reactivity of (6-Bromohexyloxy)-tert-butyldimethylsilane Against Similar Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final construct's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of (6-Bromohexyloxy)-tert-butyldimethylsilane, a bifunctional linker, against other commonly employed linkers. The comparison is supported by experimental data from the literature to inform the rational design of novel bioconjugates.
This compound possesses two key functional moieties: a bromoalkane for nucleophilic substitution and a tert-butyldimethylsilyl (TBDMS) ether as a stable protecting group for a hydroxyl functionality. This architecture allows for sequential or orthogonal conjugation strategies. This guide will benchmark its reactivity against other prevalent linker classes, focusing on the kinetics and stability of the resulting covalent bonds.
Data Presentation: Comparative Reactivity of Linker Chemistries
The following tables summarize the key characteristics and reactivity of this compound in comparison to other widely used thiol- and amine-reactive linkers.
Table 1: Comparison of Thiol-Reactive Linker Chemistries
| Feature | Bromoalkane (e.g., this compound) | Maleimide | Bromoacetamide |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition | Nucleophilic Substitution (SN2) |
| Target Residue | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Resulting Bond | Thioether | Thioether (within a thiosuccinimide ring) | Thioether |
| Bond Stability | Generally considered stable and irreversible under physiological conditions.[1] | Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[1] | Highly stable and considered irreversible. |
| Optimal Reaction pH | Neutral to slightly basic (pH 7.5 - 9.0).[1] | 6.5 - 7.5.[1] | 8.0 - 9.0. |
| Reaction Speed | Slower than maleimides, typically requiring longer incubation times or slightly higher pH. | Very fast (minutes to a few hours). | Generally faster than bromoalkanes. |
| Selectivity | Good for thiols, but potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH. | Highly selective for thiols over other amino acid side chains at pH 6.5-7.5.[1] | High chemoselectivity for thiols, even at higher pH values. |
| Key Advantage | Forms a highly stable, non-reversible bond. | Rapid and efficient reaction under physiological pH. | Forms a very stable thioether bond. |
| Key Disadvantage | Slower reaction kinetics compared to maleimides. | Potential for conjugate instability and payload exchange in vivo.[1] | Can be more prone to hydrolysis than bromoalkanes. |
Table 2: Comparison of Amine-Reactive Linker Chemistries
| Feature | Bromoalkane (e.g., this compound) | N-Hydroxysuccinimide (NHS) Ester |
| Reaction Type | Nucleophilic Substitution (SN2) | Acylation |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | Lysine (ε-amino group), N-terminus (α-amino group) |
| Resulting Bond | Secondary or Tertiary Amine | Amide |
| Bond Stability | Stable | Highly stable under physiological conditions. |
| Optimal Reaction pH | Basic (pH > 8.5) | 7.2 - 8.5 |
| Reaction Speed | Generally slow, requires elevated temperatures or prolonged reaction times. | Fast (minutes to a few hours). |
| Selectivity | Can react with other nucleophiles. | Highly selective for primary amines. |
| Key Advantage | Forms a stable C-N bond. | Efficient and well-established chemistry for protein modification. |
| Key Disadvantage | Slower kinetics and potential for lower selectivity compared to NHS esters. | NHS esters are susceptible to hydrolysis in aqueous solutions. |
Table 3: Stability of the TBDMS Protecting Group
The TBDMS ether in this compound is a robust protecting group for the hydroxyl functionality, allowing for the selective reaction of the bromo- end of the linker.
| Condition | Stability of TBDMS Ether |
| Aqueous Base | Generally stable.[2] |
| Aqueous Acid | Cleaved under acidic conditions (e.g., acetic acid/water).[2] |
| Fluoride Ion Sources (e.g., TBAF) | Rapidly cleaved.[2] |
| Nucleophilic Substitution Conditions for Bromoalkane | The TBDMS ether is generally stable under the neutral to slightly basic conditions used for reaction with thiols. Care must be taken to avoid strongly basic conditions which could lead to cleavage. |
| Orthogonality | Can be selectively deprotected in the presence of many other protecting groups, and the resulting thioether linkage from the bromoalkane reaction is stable to TBDMS deprotection conditions.[2][3] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol outlines the general procedure for the SN2 reaction between the bromo- moiety of the linker and a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetylcysteine in Conjugation Buffer
-
Desalting column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing. The longer incubation time is generally required due to the slower kinetics of bromoalkanes compared to maleimides.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess linker. Incubate for 30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted linker and quenching agent by buffer exchange into PBS using a desalting column or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to reveal the hydroxyl functionality for subsequent conjugation.
Materials:
-
TBDMS-protected protein conjugate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected conjugate in THF.
-
Deprotection: Add a 2-3 fold molar excess of TBAF solution to the conjugate solution.
-
Incubation: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by mass spectrometry.
-
Quenching: Quench the reaction by adding a few drops of acetic acid.
-
Purification: Purify the deprotected conjugate using a suitable chromatography method, such as size-exclusion chromatography, to remove the fluoride salts and any byproducts.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: A general experimental workflow for the two-step conjugation process.
Caption: Comparison of reaction mechanisms for bromoalkane and maleimide linkers.
References
Safety Operating Guide
Proper Disposal of (6-Bromohexyloxy)-tert-butyldimethylsilane: A Guide for Laboratory Professionals
Ensuring laboratory safety and adhering to environmental regulations are paramount for researchers, scientists, and drug development professionals. The proper disposal of chemical waste, such as (6-Bromohexyloxy)-tert-butyldimethylsilane (CAS No. 129368-70-3), requires a clear and systematic approach. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is a combustible liquid and should be handled with care.[1] Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the chemical's properties and hazards. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Key Hazards:
-
Combustible liquid.
-
May be harmful if swallowed or inhaled.
-
Can cause skin and eye irritation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₇BrOSi |
| Molecular Weight | 295.33 g/mol |
| CAS Number | 129368-70-3 |
| Boiling Point | 276 °C (lit.)[1] |
| Density | 1.053 g/mL at 25 °C (lit.)[1] |
| Flash Point | 110 °C (230 °F) - closed cup[1] |
| Storage Class | 10 - Combustible liquids[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with institutional guidelines and local hazardous waste regulations. The following protocol outlines the necessary steps for its safe disposal.
Waste Identification and Segregation
Proper segregation of chemical waste is the first critical step to prevent hazardous reactions and ensure correct disposal.
-
Designate a Specific Waste Container: Use a dedicated, clearly labeled container for halogenated organic compounds.[2][3] this compound is a brominated organic compound and falls into this category.[2]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[3][4]
-
Avoid Mixing: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[3][5]
Container Management
The choice and handling of the waste container are crucial for safety.
-
Use a Chemically Resistant Container: A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is recommended.[6]
-
Keep Closed: The container should remain closed at all times, except when actively adding waste.[3][4]
-
Prevent Overfilling: Leave at least 10% of the container volume as headspace to accommodate any potential expansion.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to soak up the spilled chemical.[7][8]
-
Collect and Dispose of Contaminated Materials: Carefully collect the absorbent material and place it into the designated halogenated hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area and any contaminated equipment. All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[6] For large spills, evacuate the area and contact your institution's environmental health and safety department.[3]
Storage and Collection
Proper storage of the waste container while awaiting collection is essential.
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[4][6]
-
Secondary Containment: Place the waste container in a secondary containment tray to contain any potential leaks.[4][6]
-
Arrange for Pickup: Contact your institution's licensed hazardous waste disposal contractor to arrange for the collection of the waste.[6] Ensure all necessary paperwork is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound 99 129368-70-3 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling (6-Bromohexyloxy)-tert-butyldimethylsilane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (6-Bromohexyloxy)-tert-butyldimethylsilane (CAS No. 129368-70-3). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE) Summary
A comprehensive personal protective equipment strategy is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles and face shield | Goggles must meet EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles, particularly when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough times for this compound are not available, disposable nitrile or neoprene gloves are recommended for incidental contact. For prolonged or immersive handling, consider heavier-duty gloves and always consult the manufacturer's resistance guide for organosilanes and halogenated hydrocarbons. Always use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. For larger quantities or an increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a well-ventilated area | All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary. |
Operational and Disposal Plans
A structured workflow is essential for the safe handling of this compound from receipt to disposal.
Experimental Protocol: Safe Handling Procedure
-
Preparation and Precaution:
-
Before handling, review the Safety Data Sheet (SDS).
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as outlined in the table above.
-
Have an emergency spill kit readily accessible.
-
-
Handling and Use:
-
Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood to minimize exposure.
-
Use a properly calibrated pipette or syringe for liquid transfers to avoid spills and aerosol formation.
-
Keep the container tightly sealed when not in use.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Emergency Procedures
-
In Case of a Spill:
-
Small Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Major Spill: Evacuate the laboratory and alert emergency personnel immediately. Close the laboratory doors and post a warning sign. Provide emergency responders with the Safety Data Sheet.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled waste container for halogenated organic compounds .[1][2] The label should include "Hazardous Waste," the full chemical name, and appropriate hazard pictograms.
-
Solid Waste: Any contaminated items such as gloves, pipette tips, and absorbent materials should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Use chemically resistant containers (e.g., high-density polyethylene or glass) with secure, tight-fitting caps.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
-
Storage and Collection:
-
Store waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) at or near the point of generation.
-
Provide secondary containment to capture any potential leaks.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]
-
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
